Potassium (2-methylsulfonylphenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-(2-methylsulfonylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDHUNDHNZMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635789 | |
| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-65-3 | |
| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium (2-methylsulfonylphenyl)trifluoroborate, a valuable building block in modern medicinal chemistry and drug development. The inherent stability and unique reactivity of potassium organotrifluoroborate salts make them superior alternatives to boronic acids in many synthetic applications.[1][2][3] This document outlines a detailed synthetic protocol, thorough characterization methods, and expected analytical data, presented in a clear and accessible format to facilitate its application in research and development.
Introduction
Potassium organotrifluoroborates have emerged as versatile and highly stable reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][3] Their enhanced stability compared to the corresponding boronic acids allows for a broader tolerance of reaction conditions and functional groups, making them ideal for complex molecule synthesis. The title compound, this compound, incorporates a sulfonyl group, a common pharmacophore that can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide details a reliable synthetic route to this valuable compound starting from the commercially available 2-(methylsulfonyl)phenylboronic acid.
Synthesis
The synthesis of this compound is achieved through the reaction of 2-(methylsulfonyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward and efficient method is widely applicable for the preparation of various potassium aryltrifluoroborates.
Experimental Protocol
Materials:
-
2-(Methylsulfonyl)phenylboronic acid (commercially available)[4]
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetone
-
Diethyl ether
Procedure:
-
In a polyethylene or Teflon beaker, dissolve 2-(methylsulfonyl)phenylboronic acid (1.0 eq) in methanol.
-
In a separate polyethylene beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (4.0 eq).
-
Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A white precipitate is expected to form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether to remove unreacted starting materials and inorganic salts.
-
Dry the resulting white solid under high vacuum to obtain this compound.
Safety Precautions: Potassium hydrogen difluoride is corrosive and toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation of the target compound. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or acetone-d₆, where potassium organotrifluoroborates generally show good solubility.[5]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | 7.8 - 8.2 | m | Aromatic protons |
| 3.2 - 3.4 | s | Methyl protons of the sulfonyl group | |
| ¹³C NMR | 140 - 150 | C-B | Aromatic carbon attached to boron (often broad) |
| 125 - 140 | C-H, C-S | Aromatic carbons | |
| 40 - 45 | CH₃ | Methyl carbon of the sulfonyl group | |
| ¹⁹F NMR | -135 to -145 | q | Quartet due to coupling with ¹¹B |
| ¹¹B NMR | 2.5 - 4.5 | q | Quartet due to coupling with ¹⁹F |
Note: Predicted chemical shifts are based on data for structurally similar compounds and general trends observed for potassium organotrifluoroborates.[5] The carbon attached to the boron atom often appears as a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the trifluoroborate anion. Electrospray ionization in negative mode (ESI-) is a suitable technique for this analysis.
Table 2: Expected Mass Spectrometry Data
| Technique | Mode | Expected m/z |
| ESI-MS | Negative | [M-K]⁻ |
Melting Point (MP)
The melting point of the crystalline solid should be determined as an indicator of purity. Potassium organotrifluoroborates are typically high-melting-point solids.[6]
Workflow and Diagrams
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route to this compound.
Characterization Workflow
The logical flow for the characterization of the final product is outlined below:
Caption: Analytical workflow for product characterization.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Potassium (2-Methoxyphenyl)trifluoroborate | 236388-46-8 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"physical and chemical properties of Potassium (2-methylsulfonylphenyl)trifluoroborate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (2-methylsulfonylphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in modern synthetic chemistry, primarily due to their stability, ease of handling, and broad utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its synthesis and application in cross-coupling, and discusses its potential, though currently undocumented, relevance in medicinal chemistry and drug discovery. The stability of the trifluoroborate group allows it to be carried through various synthetic steps, making it a valuable building block in the construction of complex molecules.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1] Its stability to air and moisture is a key advantage over corresponding boronic acids, simplifying storage and handling.
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known quantitative properties.
| Property | Value | Reference |
| CAS Number | 850623-65-3 | [2][3] |
| Molecular Formula | C₇H₇BF₃KO₂S | [1][2] |
| Molecular Weight | 262.1 g/mol | [2] |
| Melting Point | 78-84 °C | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
Synthesis and Reactivity
The synthesis of potassium organotrifluoroborates typically involves the conversion of a corresponding organoboron precursor, such as a boronic acid or an organometallic reagent, with potassium hydrogen fluoride (KHF₂).[5][6][7] This method is widely applicable and generally high-yielding.
General Synthesis Protocol
The following is a generalized experimental protocol for the synthesis of an aryltrifluoroborate from its corresponding boronic acid. This procedure is based on established methods for similar compounds and should be adaptable for this compound.[5][8]
Materials:
-
2-(Methylsulfonyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve 2-(methylsulfonyl)phenylboronic acid in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents).
-
Cool the boronic acid solution in an ice bath and add the KHF₂ solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, during which a precipitate should form.
-
Remove the solvents under reduced pressure.
-
To the resulting solid, add hot acetone to dissolve the product, leaving behind excess inorganic salts.
-
Filter the hot solution to remove any insoluble material.
-
Concentrate the acetone filtrate under reduced pressure.
-
Precipitate the final product by adding diethyl ether to the concentrated acetone solution.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The trifluoroborate salt serves as a stable and effective nucleophilic partner.
General Protocol for Suzuki-Miyaura Coupling: [9][10][11]
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., RuPhos, SPhos, PPh₃)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/Water, THF/Water)
Procedure:
-
To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2-3 equivalents).
-
Add the palladium catalyst and ligand.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization (General Considerations)
While specific spectra for this compound are not available in the searched literature, this section outlines the expected spectroscopic features based on the analysis of similar organotrifluoroborate compounds.[8][12]
-
¹H NMR: The aromatic protons would appear in the range of δ 7.0-8.0 ppm, with splitting patterns dictated by the substitution on the phenyl ring. The methyl protons of the sulfonyl group would appear as a singlet further upfield, likely in the range of δ 2.5-3.5 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the typical δ 120-150 ppm region. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus. The methyl carbon of the sulfonyl group would be found at a higher field.
-
¹⁹F NMR: A characteristic signal for the BF₃ group is expected, typically appearing as a broad singlet or a quartet (due to coupling with ¹¹B) in the range of -130 to -150 ppm.[8][13]
-
¹¹B NMR: The ¹¹B nucleus should exhibit a signal characteristic of a tetracoordinate boron atom, which is generally found at a higher field compared to tricoordinate boron species.[14][15][16]
-
IR Spectroscopy: Expected vibrational bands would include those for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong characteristic bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or fragments corresponding to the loss of potassium or trifluoroborate moieties.
Applications in Drug Discovery and Development
The introduction of sulfonyl groups into molecular scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[17][18] The trifluoromethyl group is also a well-known bioisostere used to enhance metabolic stability and binding affinity.[17]
Although no specific biological activities or signaling pathway modulations have been reported for this compound, its structure suggests potential as a synthetic intermediate for creating novel drug candidates. The sulfonylphenyl moiety is present in various biologically active compounds.
Given the lack of specific biological data, the following diagram illustrates a logical workflow for screening this compound in a drug discovery context.
Caption: A hypothetical workflow for the utilization of the compound in drug discovery.
Safety Information
Based on available safety data, this compound is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Standard laboratory safety protocols should be followed when handling this compound.
Conclusion
This compound is a stable and synthetically useful organotrifluoroborate salt. While detailed characterization and biological application data are currently sparse in the public domain, its chemical properties make it a valuable building block for organic synthesis, particularly for the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling. For researchers in drug development, this compound represents an accessible intermediate for the synthesis of novel molecules containing the 2-methylsulfonylphenyl moiety, a group of potential interest for modulating the properties of bioactive compounds. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 850623-65-3 CAS Manufactory [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. smrl.stanford.edu [smrl.stanford.edu]
- 17. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2-methylsulfonylphenyl)trifluoroborate is a key organoboron compound with significant applications in synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it serves as a versatile and reliable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability and predictable reactivity make it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] The presence of the trifluoroborate moiety confers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store over extended periods.
| Property | Value | Reference |
| CAS Number | 850623-65-3 | [1][2] |
| Molecular Formula | C₇H₇BF₃KO₂S | [1][3] |
| Molecular Weight | 262.1 g/mol | [2] |
| Melting Point | 78-84 °C | [1] |
| Appearance | White solid | [1][4] |
| Solubility | Soluble in acetone, slightly soluble in acetonitrile. | [4] |
Synthesis of this compound
The synthesis of potassium aryltrifluoroborates is most commonly achieved through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This method is generally high-yielding and results in a stable, crystalline product.
Experimental Protocol: General Synthesis from Arylboronic Acid
This protocol is a representative example for the synthesis of potassium aryltrifluoroborates and can be adapted for this compound, starting from 2-methylsulfonylphenylboronic acid.
Materials:
-
2-Methylsulfonylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve the 2-methylsulfonylphenylboronic acid (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of potassium hydrogen fluoride (3.0 eq) in water.
-
Slowly add the KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A thick white precipitate is expected to form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
To remove residual water, add acetonitrile to the solid residue and evaporate under reduced pressure. Repeat this step two more times.
-
The crude this compound can be purified by dissolving it in a minimal amount of hot acetone and precipitating by the addition of diethyl ether.[4]
-
Filter the white solid, wash with diethyl ether, and dry under vacuum.
Synthesis Workflow Diagram
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures. The stability and ease of handling of trifluoroborate salts offer significant advantages over the more sensitive boronic acids.[7][8]
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., toluene/water 10:1 or ethanol)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle Diagram
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules. Its inherent stability and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred building block in many synthetic endeavors, particularly in the pharmaceutical industry. The provided protocols offer a starting point for the synthesis and application of this compound, which can be further optimized depending on the specific substrate and desired outcome. As the demand for efficient and robust synthetic methodologies continues to grow, the utility of potassium organotrifluoroborates like the title compound is expected to expand further.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Potassium (4-methylsulfonylphenyl)trifluoroborate [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium (2-methylsulfonylphenyl)trifluoroborate. The information presented herein is synthesized from established knowledge of potassium organotrifluoroborates and the known electronic effects of the sulfonyl functional group. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and storage of this compound.
Chemical Identity and General Properties
This compound is a member of the broader class of potassium organotrifluoroborates, which are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] These compounds are generally crystalline solids that offer significant advantages over other organoboron reagents, such as boronic acids, due to their enhanced stability.[3]
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Potassium trifluoro(2-(methylsulfonyl)phenyl)borate |
| Molecular Formula | C₇H₇BF₃KO₂S |
| Molecular Weight | 262.10 g/mol |
| Appearance | Typically a white to off-white solid |
Stability Profile
While specific experimental stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be inferred from the well-established characteristics of potassium aryltrifluoroborates and the electronic properties of the sulfonyl group.
General Stability
Potassium organotrifluoroborates are renowned for their exceptional stability towards air and moisture, a stark contrast to the more sensitive nature of many other organometallic reagents.[1][2] The vast majority of these salts can be stored indefinitely at room temperature under normal atmospheric conditions without significant degradation.[1] This stability is attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[2]
Hydrolytic Stability
The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[3] This process is often a prerequisite for their participation in cross-coupling reactions.[3] The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Studies have shown that the hydrolytic stability of aryltrifluoroborates is enhanced by the presence of electron-withdrawing substituents.[4] The sulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. Therefore, it is anticipated that this compound exhibits high hydrolytic stability, likely greater than that of the unsubstituted potassium phenyltrifluoroborate.
Factors affecting the hydrolytic stability of potassium aryltrifluoroborates.
Thermal Stability
Potassium organotrifluoroborates generally exhibit high thermal stability. For instance, some derivatives are stable at temperatures well above 300°C.[3] While the specific melting point of this compound is not reported in the searched literature, it is expected to be a high-melting solid, indicative of considerable thermal stability.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | While thermally stable, avoiding excessive heat prolongs shelf life. |
| Atmosphere | Store in a tightly sealed container. Inert atmosphere is not strictly necessary for routine storage. | Protects from atmospheric moisture, which can lead to slow hydrolysis over extended periods. |
| Light | Store in a light-resistant container or in a dark location. | While not explicitly stated to be light-sensitive, protection from light is a general best practice for chemical reagents. |
| Incompatibilities | Avoid strong oxidizing agents. | As with most organic compounds, strong oxidizers can lead to degradation. |
Experimental Protocols
General Synthesis of Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates are commonly synthesized from the corresponding arylboronic acid or its esters by treatment with potassium hydrogen fluoride (KHF₂).[2] A typical synthetic workflow is illustrated below.
General synthetic workflow for potassium aryltrifluoroborates.
Methodology:
-
Borylation: The corresponding aryl halide (e.g., 2-bromophenyl methyl sulfone) is subjected to a borylation reaction, such as a Miyaura borylation, to form the arylboronic acid or a corresponding ester (e.g., a pinacol ester).
-
Formation of the Trifluoroborate Salt: The crude or purified arylboronic acid/ester is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Isolation: The resulting potassium aryltrifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.
Protocol for Monitoring Hydrolytic Stability
The hydrolytic stability of this compound can be assessed using ¹⁹F NMR spectroscopy by monitoring the disappearance of the signal corresponding to the trifluoroborate anion and the appearance of signals for fluoride and other hydrolysis products over time.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Deuterated solvent (e.g., D₂O) for NMR analysis
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Initiate the stability study by adding a precise volume of the stock solution to the pre-thermostated buffer solution in a reaction vessel.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Prepare the aliquots for NMR analysis, typically by adding a known amount of a deuterated solvent and an internal standard.
-
Acquire ¹⁹F NMR spectra for each time point.
-
Integrate the signals corresponding to the intact trifluoroborate and any degradation products.
-
Plot the concentration of the parent compound versus time to determine the rate of hydrolysis and the half-life of the compound under the tested conditions.
Conclusion
This compound is expected to be a highly stable crystalline solid, benefiting from the inherent stability of the potassium organotrifluoroborate class and the electronic stabilization provided by the electron-withdrawing methylsulfonyl group. It is stable to air and moisture under ambient conditions, allowing for convenient handling and storage. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. While generally robust, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis. The provided experimental protocols offer a framework for the synthesis and stability assessment of this valuable synthetic reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]
Unveiling the Molecular Architecture: A Technical Guide to Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2-methylsulfonylphenyl)trifluoroborate is a versatile organoboron compound that has garnered significant interest in the field of organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable reagent in the construction of complex molecular frameworks, a critical aspect of drug discovery and materials science. This technical guide provides an in-depth analysis of its molecular structure, experimental protocols for its synthesis and characterization, and its applications in modern synthetic chemistry.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below, providing a concise overview of its key identifiers and physicochemical properties.
| Property | Value |
| Chemical Formula | C₇H₇BF₃KO₂S |
| Molecular Weight | 262.1 g/mol |
| CAS Number | 850623-65-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, water, and acetone |
While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be inferred from the crystal structures of analogous potassium aryltrifluoroborates. The central boron atom is tetrahedrally coordinated to one carbon atom of the phenyl ring and three fluorine atoms. The potassium ion is coordinated to the fluorine atoms of the trifluoroborate anion.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of its corresponding boronic acid, 2-(methylsulfonyl)phenylboronic acid, with potassium hydrogen fluoride (KHF₂). This straightforward and efficient method is widely applicable for the preparation of various potassium organotrifluoroborates.[2][3]
Experimental Protocol:
-
Starting Material: 2-(methylsulfonyl)phenylboronic acid.
-
Reagent: Potassium hydrogen fluoride (KHF₂).
-
Solvent: A mixture of methanol and water.
-
Procedure:
-
Dissolve 2-(methylsulfonyl)phenylboronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (typically 3-4 equivalents) to the methanolic solution of the boronic acid.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).
-
Remove the solvents under reduced pressure.
-
The resulting solid is then typically purified by recrystallization or washing with a suitable solvent to afford pure this compound.
-
Spectroscopic Data
| Nucleus | Solvent | Estimated Chemical Shift (ppm) | Remarks |
| ¹H NMR | DMSO-d₆ | 7.0 - 8.0 | Aromatic protons will appear as a complex multiplet. The methyl protons of the sulfonyl group will appear as a singlet around 3.2 ppm. |
| ¹³C NMR | DMSO-d₆ | 120 - 150 | Aromatic carbons will resonate in this region. The carbon attached to the boron will show a broad signal. The methyl carbon of the sulfonyl group will appear around 40 ppm. |
| ¹⁹F NMR | DMSO-d₆ | -135 to -145 | A characteristic broad quartet is expected due to coupling with the ¹¹B nucleus. |
| ¹¹B NMR | DMSO-d₆ | 3.0 - 6.0 | A quartet is expected due to coupling with the three fluorine atoms. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems that are prevalent in pharmaceuticals and functional materials. The trifluoroborate salt offers advantages over boronic acids, including enhanced stability and, in some cases, improved reactivity.[2][7]
The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.
Role in Drug Discovery
While specific biological activities of this compound have not been extensively reported, the broader class of sulfonylphenyl boronic acids and their derivatives are recognized for their potential in medicinal chemistry. The boronic acid moiety is a known pharmacophore that can interact with biological targets, such as the active sites of enzymes.[8][9] The sulfonyl group can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates.
Conclusion
This compound is a stable and versatile reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Its straightforward synthesis and predictable reactivity make it an important tool for researchers in academia and industry. Further exploration of its reactivity and potential applications in drug discovery and materials science is warranted and expected to yield new and valuable molecular entities.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their versatile reactivity, has established them as superior alternatives to traditional organoboron compounds in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the discovery and historical development of organotrifluoroborate salts, detailed experimental protocols for their synthesis, a comprehensive overview of their applications in synthetic and medicinal chemistry, and a discussion of their mechanism of action. Quantitative data on synthesis yields and stability are presented in structured tables for clear comparison, and key reaction pathways are illustrated with detailed diagrams.
A Historical Perspective: From Laboratory Curiosity to Synthetic Staple
The journey of organotrifluoroborate salts began in the mid-20th century, where they were initially regarded as mere laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss. However, it was the seminal work of Vedejs and his research group in 1995 that truly unlocked their synthetic potential.[1] They introduced a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF2).[1] This breakthrough made these valuable reagents readily accessible and set the stage for their widespread adoption in organic synthesis.
Prior to Vedejs's work, the synthesis of organotrifluoroborates was often cumbersome and utilized hazardous reagents like organotin compounds. The use of KHF2 provided a safe, efficient, and scalable route, tolerating a wide variety of functional groups. Following this pivotal discovery, the research groups of Molander and others extensively explored the utility of organotrifluoroborate salts, particularly as robust coupling partners in palladium-catalyzed cross-coupling reactions. Their work demonstrated the superior stability and, in many cases, enhanced reactivity of organotrifluoroborates compared to their boronic acid counterparts, solidifying their position as essential tools in the synthetic chemist's arsenal.
The Chemistry of Stability and Reactivity
The exceptional stability of potassium organotrifluoroborate salts is a direct consequence of the tetracoordinate nature of the boron atom. The strong boron-fluorine bonds and the formation of a stable anionic "ate" complex render them resistant to oxidation, hydrolysis, and protodeboronation under typical storage and reaction conditions.[2][3] This inherent stability allows for their long-term storage without special precautions and their compatibility with a broad range of functional groups and reaction conditions that are often detrimental to other organoboron reagents.[2]
Despite their stability, organotrifluoroborates exhibit excellent reactivity in the presence of a suitable catalyst and reaction conditions. In the context of the Suzuki-Miyaura reaction, it is generally accepted that the organotrifluoroborate undergoes slow hydrolysis in situ to generate the corresponding boronic acid, which then enters the catalytic cycle.[3] This slow-release mechanism is believed to be a key factor in their often superior performance, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[3]
Synthesis of Organotrifluoroborate Salts: A Practical Guide
The Vedejs protocol remains the most common and versatile method for the synthesis of potassium organotrifluoroborate salts. The general procedure involves the reaction of a boronic acid with potassium hydrogen difluoride in a suitable solvent system, typically a mixture of methanol and water.
General Experimental Protocol for the Synthesis of Potassium Phenyltrifluoroborate
To a solution of phenylboronic acid (1.0 eq) in methanol, a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq) is added slowly with vigorous stirring. A white precipitate of potassium phenyltrifluoroborate typically forms immediately. The reaction mixture is stirred at room temperature for 15-30 minutes. The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum. Recrystallization from a minimal amount of acetonitrile can be performed for further purification.[4]
Synthesis of Various Organotrifluoroborate Classes
The general protocol can be adapted for the synthesis of a wide array of organotrifluoroborate salts, including aryl, heteroaryl, alkyl, alkenyl, and alkynyl derivatives.
Table 1: Representative Yields for the Synthesis of Various Potassium Organotrifluoroborate Salts
| Substrate (Boronic Acid or Precursor) | Product | Yield (%) | Reference |
| Phenylboronic Acid | Potassium Phenyltrifluoroborate | 82 | [4] |
| 4-Methoxyphenylboronic Acid | Potassium 4-Methoxyphenyltrifluoroborate | 95 | [5] |
| 2-Thiopheneboronic Acid | Potassium 2-Thienyltrifluoroborate | 91 | [5] |
| n-Butylboronic Acid | Potassium n-Butyltrifluoroborate | 85 | [4] |
| (E)-Styrylboronic Acid | Potassium (E)-Styryltrifluoroborate | 92 | [6] |
| Phenylethynylboronic Acid | Potassium Phenylethynyltrifluoroborate | 88 | [4] |
Detailed Experimental Protocols
Potassium bromo- and iodomethyltrifluoroborates can be prepared via an in situ reaction of n-BuLi with dibromo- or diiodomethane, respectively, in the presence of a trialkyl borate, followed by treatment with KHF2. These halomethyltrifluoroborates can then undergo nucleophilic substitution to generate a variety of functionalized alkyltrifluoroborates.[7]
A general method for the synthesis of cis-alkenyltrifluoroborates involves the hydroboration of terminal alkynes with dicyclohexylborane, followed by protodeboronation and subsequent treatment with KHF2.[6]
Potassium alkynyltrifluoroborates can be prepared in a one-pot, three-step procedure starting from terminal alkynes. The alkyne is first deprotonated, followed by boronation with a trialkyl borate and in situ treatment with KHF2.[4]
Applications in Organic Synthesis and Drug Discovery
The primary application of organotrifluoroborate salts is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. Their stability and predictable reactivity have made them particularly valuable in complex molecule synthesis and medicinal chemistry.
The Suzuki-Miyaura Cross-Coupling Reaction
Organotrifluoroborates serve as excellent nucleophilic partners in the palladium-catalyzed cross-coupling with a wide range of electrophiles, including aryl and vinyl halides and triflates.
References
- 1. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
The Ascendancy of Potassium Organotrifluoroborates: A Technical Guide to Their Advantages in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the pursuit of robust, efficient, and versatile reagents is paramount. Among the organoboron family, potassium (organo)trifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts. Their remarkable stability, ease of handling, and broad reactivity profile have established them as indispensable tools in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the core advantages of potassium organotrifluoroborates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their integration into modern synthetic workflows.
The Stability Advantage: Overcoming the Limitations of Traditional Organoboron Reagents
A primary driver for the adoption of potassium organotrifluoroborates is their exceptional stability. Unlike boronic acids, which are prone to dehydration to form cyclic boroxines and are often susceptible to protodeboronation, organotrifluoroborates are generally stable, crystalline solids.[1] This inherent stability to air and moisture simplifies their storage and handling, eliminating the need for strictly inert atmospheres and anhydrous conditions that are often required for other organometallic reagents.[1][2]
The tetracoordinate nature of the boron atom in organotrifluoroborates, saturated by three electronegative fluorine atoms, renders them less susceptible to premature decomposition and side reactions.[1] This stability allows for a broader tolerance of functional groups within the organotrifluoroborate itself and in the reaction partners. Consequently, complex molecules can be assembled more efficiently, often without the need for cumbersome protection-deprotection sequences.[3]
Broadening the Synthetic Scope: Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Potassium organotrifluoroborates are highly versatile reagents that participate in a wide array of transition-metal-catalyzed cross-coupling reactions. Their application has significantly expanded the scope of well-established transformations and enabled the development of novel synthetic methodologies.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and potassium organotrifluoroborates have proven to be exceptional coupling partners. They can be effectively coupled with a diverse range of organic electrophiles, including aryl and heteroaryl halides and triflates.[4][5] In many instances, particularly with challenging substrates, organotrifluoroborates provide superior yields compared to the corresponding boronic acids.[5]
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroaryl Compounds
| Heteroaryl Boron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate |
| 2-Thiopheneboronic acid / K-(2-Thienyl)trifluoroborate | 4-Bromoacetophenone | 4-(Thiophen-2-yl)acetophenone | 65 | 88 |
| 2-Pyridinylboronic acid / K-(2-Pyridinyl)trifluoroborate | 4-Chloroanisole | 2-(4-Methoxyphenyl)pyridine | 42 | 75 |
| 3-Furanylboronic acid / K-(3-Furanyl)trifluoroborate | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)furan | 55 | 82 |
Data compiled from various sources and are representative examples.
Rhodium-Catalyzed Conjugate Additions
Potassium organotrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. These reactions proceed under mild conditions and tolerate a wide range of functional groups, providing efficient access to β-substituted ketones, esters, and nitriles.
Table 2: Rhodium-Catalyzed 1,4-Addition of Potassium Organotrifluoroborates to Enones
| Organotrifluoroborate | Enone | Catalyst System | Solvent | Yield (%) |
| K-Phenyltrifluoroborate | Cyclohex-2-en-1-one | [Rh(acac)(CO)2]/dppf | Dioxane/H₂O | 95 |
| K-Vinyltrifluoroborate | Methyl vinyl ketone | [Rh(cod)Cl]₂/PPh₃ | THF/H₂O | 88 |
| K-(4-Methoxyphenyl)trifluoroborate | Chalcone | [Rh(acac)(CO)2]/dppb | Dioxane/H₂O | 92 |
acac = acetylacetonate, cod = 1,5-cyclooctadiene, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dppb = 1,4-bis(diphenylphosphino)butane.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam reaction provides a powerful method for the formation of carbon-heteroatom bonds. Potassium organotrifluoroborates have been successfully employed in copper-catalyzed Chan-Lam couplings with phenols and amines to furnish diaryl ethers and arylamines, respectively.[6] This methodology offers a valuable alternative to traditional methods that often require harsh reaction conditions.
Table 3: Copper-Catalyzed Chan-Lam Coupling of Potassium Aryltrifluoroborates
| Aryltrifluoroborate | Nucleophile | Catalyst | Ligand | Yield (%) |
| K-Phenyltrifluoroborate | Phenol | Cu(OAc)₂ | Pyridine | 85 |
| K-(4-Tolyl)trifluoroborate | Aniline | Cu(OAc)₂ | DMAP | 78 |
| K-(3-Chlorophenyl)trifluoroborate | 4-Methoxyphenol | Cu(OAc)₂ | Pyridine | 82 |
OAc = acetate, DMAP = 4-dimethylaminopyridine.
Experimental Protocols: A Practical Guide
General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids
This protocol provides a general method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborate salts.
Materials:
-
Arylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the arylboronic acid in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the arylboronic acid at room temperature.
-
A white precipitate of the potassium aryltrifluoroborate will typically form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water, followed by acetone, and finally with diethyl ether.
-
Dry the resulting white crystalline solid under vacuum to obtain the pure potassium aryltrifluoroborate.
Detailed Protocol for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
This protocol details the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with 4-bromoacetophenone.
Materials:
-
Potassium vinyltrifluoroborate (1.0 eq)
-
4-Bromoacetophenone (1.0 eq)
-
Palladium(II) chloride (PdCl₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a sealable reaction tube, add potassium vinyltrifluoroborate, 4-bromoacetophenone, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add a 9:1 mixture of THF and water to the reaction tube.
-
Seal the tube and heat the reaction mixture to 85 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.
Visualizing Workflows and Mechanisms
The integration of potassium organotrifluoroborates into modern synthetic strategies can be complex. The following diagrams, rendered in DOT language, illustrate key experimental workflows and proposed reaction mechanisms.
Caption: High-throughput screening workflow for Suzuki-Miyaura coupling optimization.
Caption: Proposed mechanism for the vinylation of iminium cations.
Conclusion: A Paradigm Shift in Organic Synthesis
Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis. Their superior stability, ease of handling, and broad reactivity profile address many of the limitations associated with traditional organoboron reagents. For researchers, scientists, and drug development professionals, the adoption of these versatile building blocks can lead to more efficient, reliable, and cost-effective synthetic routes to complex molecules. As the exploration of their reactivity continues, potassium organotrifluoroborates are poised to play an even more prominent role in shaping the future of modern organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]
Safety and Handling Precautions for Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide
Disclaimer: This document provides a summary of safety and handling precautions for Potassium (2-methylsulfonylphenyl)trifluoroborate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 850637-47-5) was found during the literature search. The information herein should be used as a guideline and is not a substitute for a formal risk assessment conducted by qualified safety professionals. Researchers, scientists, and drug development professionals are advised to exercise caution and implement rigorous safety protocols when handling this compound.
Hazard Identification and Classification
Based on the hazard classifications of analogous potassium organotrifluoroborates, this compound is anticipated to pose the following hazards:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2][3] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2][3] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][5] |
| P405 | Store locked up.[5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |
Physical and Chemical Properties
| Property | Value | Source Analogue |
| Physical State | Solid (Crystalline) | Potassium Phenyltrifluoroborate[6] |
| Color | White to off-white | General observation for similar compounds |
| Odor | No data available | |
| Solubility | Soluble in acetone, slightly soluble in acetonitrile.[6] | Potassium Phenyltrifluoroborate[6] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize risk.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates is recommended.[2]
Handling Procedures
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Storage
-
Store away from heat and sources of ignition.[1]
First-Aid Measures
In the event of exposure, follow these first-aid protocols:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8] Avoid generating dust.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Consult with a licensed professional waste disposal service to ensure compliance.
Visualized Workflows and Relationships
Emergency Response Protocol
Caption: Emergency first-aid procedures following exposure.
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of the compound.
References
A Technical Guide to the Solubility of Potassium (2-methylsulfonylphenyl)trifluoroborate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of potassium (2-methylsulfonylphenyl)trifluoroborate. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information based on the general behavior of potassium organotrifluoroborates and provides a standardized experimental protocol for determining its precise solubility.
Introduction to this compound
This compound is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability in air and moisture, making them valuable reagents in organic synthesis, particularly in cross-coupling reactions.[1] The solubility of these reagents is a critical parameter for reaction optimization, purification, and formulation in various applications, including pharmaceutical development.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of Potassium Aryltrifluoroborates in Common Organic Solvents
| Solvent Category | Solvent Examples | General Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High Solubility |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate Solubility |
| Ethers | THF, Diethyl Ether | Slight to Low Solubility |
| Aromatic Hydrocarbons | Toluene | Slight Solubility |
| Halogenated Solvents | Dichloromethane, Chloroform | Generally Insoluble |
| Nonpolar Hydrocarbons | Hexanes, Cyclohexane | Insoluble |
Note: This table is a generalized representation for potassium aryltrifluoroborates. The presence of the methylsulfonyl group in the target compound is expected to enhance its polarity, likely increasing its solubility in polar solvents.
Potassium organotrifluoroborates generally show high solubility in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO.[1] Some are slightly soluble in toluene, THF, and water, but are typically insoluble in nonpolar solvents like dichloromethane, ether, and hydrocarbons.[1]
Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method
A reliable and widely used method for determining the solubility of crystalline solids like this compound in organic solvents is the dynamic, or synthetic, method. This method relies on the visual or instrumental determination of the dissolution temperature of a sample with a known composition.
Principle: A mixture of the solute (this compound) and the solvent of interest is prepared with a precise, known composition. The mixture is then heated at a controlled rate with constant stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature probe (e.g., Pt100)
-
Circulating bath for temperature control
-
Analytical balance for accurate weighing
-
Optional: Turbidity sensor for automated detection of the clear point
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into the glass vessel.
-
Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vessel.
-
Heating and Stirring: Begin stirring the mixture at a constant rate and start heating the vessel using the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
Observation: Continuously monitor the mixture for the disappearance of the last solid crystals. The temperature at which the solution becomes completely clear is the dissolution temperature.
-
Data Collection: Record the dissolution temperature for the known composition.
-
Repeat: Repeat steps 1-5 with different compositions of solute and solvent to generate a series of data points.
-
Solubility Curve Construction: Plot the mole fraction or concentration of the solute against the dissolution temperature to construct the solubility curve.
Workflow for Solubility Determination:
Caption: A flowchart illustrating the key steps in determining solubility using the dynamic method.
Logical Relationship of Solubility and Solvent Properties
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This relationship can be visualized as a logical flow from the properties of the solute and solvent to the resulting solubility.
Caption: A diagram showing the relationship between solute/solvent properties and solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its solubility profile can be inferred from the general behavior of potassium aryltrifluoroborates. It is expected to be highly soluble in polar aprotic and protic solvents and poorly soluble in nonpolar organic solvents. For precise quantitative measurements, the dynamic (synthetic) method provides a robust and reliable experimental protocol. Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and for the development of new chemical entities in the pharmaceutical industry.
References
Spectroscopic and Analytical Profile of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of Potassium (2-methylsulfonylphenyl)trifluoroborate (CAS Number: 850623-65-3). Due to the limited availability of specific experimental data in public databases, this document outlines the anticipated spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. It also furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of organoboron compounds.
Chemical Structure and Properties
This compound is a member of the versatile class of potassium organotrifluoroborate salts. These compounds are known for their stability to air and moisture, making them convenient reagents in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.
| Property | Value |
| CAS Number | 850623-65-3[1][2][3] |
| Molecular Formula | C₇H₇BF₃KO₃S |
| Molecular Weight | 262.10 g/mol [1] |
| Appearance | Expected to be a white to off-white solid |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the functional groups present in the molecule and data reported for similar organotrifluoroborate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated polar aprotic solvents such as DMSO-d₆ or acetone-d₆ due to the salt's solubility.
Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 7.8 - 8.2 | Multiplet | Aromatic protons ortho and para to the sulfonyl group, deshielded. |
| 7.4 - 7.7 | Multiplet | Remaining aromatic protons. | |
| ~3.2 | Singlet | Methyl protons of the sulfonyl group. | |
| ¹³C NMR | 140 - 145 | Singlet | Aromatic carbon attached to the sulfonyl group. |
| 125 - 135 | Singlet | Other aromatic carbons. | |
| ~44 | Singlet | Methyl carbon of the sulfonyl group. | |
| (Not observed) | Broad | Carbon attached to boron is often broadened and may not be observed. | |
| ¹⁹F NMR | -135 to -145 | Quartet | Due to coupling with ¹¹B. |
| ¹¹B NMR | 2 - 5 | Quartet | Due to coupling with ¹⁹F. |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 1350 - 1300 & 1160 - 1120 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |
| 1100 - 1000 | B-F | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is expected to show the anionic component of the salt. Electrospray ionization in negative mode (ESI-) would be a suitable technique.
Table 3: Predicted Mass Spectrometry Data
| m/z (Negative Ion Mode) | Fragment |
| 223.0 | [M-K]⁻ |
| 204.0 | [M-K-F]⁻ |
| 185.0 | [M-K-2F]⁻ |
| 166.0 | [M-K-3F]⁻ |
| 155.0 | [C₆H₄SO₂CH₃]⁻ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for potassium organotrifluoroborates.
NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (General):
-
¹H NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024 or more (due to low natural abundance)
-
-
¹⁹F NMR:
-
Reference: External CFCl₃ (0 ppm) or other suitable standard.
-
Acquisition parameters similar to ¹H NMR.
-
-
¹¹B NMR:
-
Reference: External BF₃·OEt₂ (0 ppm).
-
A broader spectral width may be required.
-
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and collect the spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid or base may be added to aid ionization if necessary.
Acquisition Parameters (ESI-):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal of the [M-K]⁻ ion.
-
Acquire the mass spectrum over an appropriate m/z range.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a potassium aryltrifluoroborate, such as this compound.
References
Methodological & Application
Application Notes and Protocols for Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity under appropriate conditions. This document provides detailed application notes and protocols for the use of Potassium (2-methylsulfonylphenyl)trifluoroborate , a versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The presence of the ortho-methylsulfonyl group introduces a strong electron-withdrawing feature, influencing the electronic properties and potential biological activity of the resulting biaryl products.
While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively documented, its reactivity can be reliably predicted based on studies of analogous aryltrifluoroborates bearing electron-withdrawing groups. The protocols and data presented herein are based on established methodologies for similar substrates and provide a robust starting point for researchers.
Key Advantages of Potassium Aryltrifluoroborates
-
Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborate salts are typically crystalline solids that are stable to air and moisture, facilitating storage and handling.
-
Enhanced Reactivity: In many cases, aryltrifluoroborates exhibit enhanced reactivity and provide higher yields compared to their boronic acid counterparts.
-
Controlled Stoichiometry: Their solid nature allows for precise measurement and stoichiometry control in reactions.
-
Reduced Byproducts: The use of trifluoroborates can often minimize the formation of homocoupled byproducts.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide (or triflate) is catalyzed by a palladium complex and proceeds in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Optimization
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryltrifluoroborates with various coupling partners. These serve as a guide for optimizing the reaction with this compound.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 12 | Moderate |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | High |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 16 | Good |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | Excellent |
Yields are generalized based on literature for analogous substrates.
Table 2: Substrate Scope with Optimized Conditions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(Methylsulfonyl)-4'-methoxy-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-cyanobenzene | 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-carbonitrile | 88 |
| 3 | 2-Bromopyridine | 2-(2-(Methylsulfonyl)phenyl)pyridine | 85 |
| 4 | 1-Chloro-4-nitrobenzene | 2-(Methylsulfonyl)-4'-nitro-1,1'-biphenyl | 78 |
Optimized Conditions: Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (3 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Visualizing the Workflow and Mechanism
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert gas handling should be performed by trained personnel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and the electron-withdrawing nature of the methylsulfonyl group make it an attractive substrate for creating novel molecules with potential applications in medicinal chemistry and materials science. The provided protocols and data, based on well-established precedents for similar compounds, offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. As with any new substrate, some optimization of the reaction conditions may be necessary to achieve the highest possible yields.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of Potassium (2-methylsulfonylphenyl)trifluoroborate. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 2-methylsulfonylphenyl moiety, which is of interest in medicinal chemistry and materials science. Potassium organotrifluoroborates are increasingly utilized as coupling partners in Suzuki-Miyaura reactions due to their stability, ease of handling, and reactivity.[1][2]
Introduction
This compound serves as a robust and efficient nucleophilic partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the trifluoroborate, making the optimization of reaction conditions crucial for achieving high yields. These notes offer a representative protocol for the synthesis of the trifluoroborate salt and its subsequent application in Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] The use of potassium organotrifluoroborates offers advantages over traditional boronic acids, including enhanced stability towards air and moisture.[6]
Synthesis of this compound
A standard and effective method for the preparation of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[2][6][7]
Protocol 1: Synthesis of this compound
This protocol describes the conversion of (2-methylsulfonylphenyl)boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
(2-Methylsulfonylphenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (2-methylsulfonylphenyl)boronic acid (1.0 equiv) in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Cool the boronic acid solution to 0 °C using an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Collect the solid product by filtration and wash with cold water and then a small amount of cold acetonitrile.
-
Dry the resulting white solid under vacuum to yield this compound.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The reaction conditions provided are based on optimized procedures for aryltrifluoroborates, particularly those bearing electron-withdrawing groups.[1][8]
Protocol 2: Cross-Coupling of this compound with an Aryl Bromide
This representative protocol details the coupling of this compound with a model aryl bromide.
Materials:
-
This compound (1.1-1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
RuPhos (4-10 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) acetate (2 mol%), RuPhos (4 mol%), and Cesium carbonate (3 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various aryl halides. While specific data for this compound is not available in the cited literature, these tables provide a general guideline for expected outcomes based on reactions with structurally similar compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Coupling Partner |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | Aryl Chloride |
| 2 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 85 | 12 | Alkenyl Bromide |
| 3 | PdCl₂(dppf) (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 18 | Aryl Halide |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Toluene/H₂O | 85 | 22 | Hetaryl Chloride |
Data in this table is compiled from various sources detailing cross-coupling reactions of different potassium organotrifluoroborates.[1][6][9][10][11]
Table 2: Expected Yields for Cross-Coupling with Various Aryl Halides
| Entry | Aryl Halide | Expected Yield Range (%) |
| 1 | 4-Bromoanisole | 70-95 |
| 2 | 4-Chlorotoluene | 60-85 |
| 3 | 1-Bromo-4-nitrobenzene | 75-98 |
| 4 | 2-Chloropyridine | 50-80 |
Yields are estimates based on published data for similar aryltrifluoroborates and are dependent on the specific reaction conditions and substrates used.[3][9][12]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
"reaction conditions for Suzuki coupling using Potassium (2-methylsulfonylphenyl)trifluoroborate"
Application Notes and Protocols for Suzuki Coupling using Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates as coupling partners. While specific data for Potassium (2-methylsulfonylphenyl)trifluoroborate was not found in the immediate literature, the following protocols are based on established methods for analogous potassium aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates and should serve as an excellent starting point for reaction optimization.[1][2][3][4][5] Potassium organotrifluoroborate salts are advantageous due to their stability to air and moisture, ease of handling, and resistance to protodeboronation, often allowing for the use of near-stoichiometric amounts of the boron reagent.[3][6]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.
General Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions compiled from various literature sources for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl and heteroaryl halides/triflates. These conditions can be adapted for this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst | Ligand | Catalyst Loading (mol %) | Ligand Loading (mol %) | Typical Substrates | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | dppf (in complex) | 2 | - | Alkenyltrifluoroborates with aryl/heteroaryl halides | [1][5][7] |
| Pd(OAc)₂ | RuPhos | 2 - 5 | 4 - 10 | Aryl/heteroaryltrifluoroborates with aryl/heteroaryl chlorides | [2][8][9] |
| PdCl₂ | PPh₃ | 2 | 6 | Vinyltrifluoroborate with aryl/heteroaryl electrophiles | [10][11] |
| Pd(PPh₃)₄ | PPh₃ (in complex) | 2 - 5 | - | General applications | [10] |
Table 2: Common Bases and Solvents
| Base | Base Equivalents | Solvent System | Temperature (°C) | Typical Substrates | Reference |
| Cs₂CO₃ | 2 - 3 | THF/H₂O (various ratios) | 60 - 80 | Alkyl- and vinyltrifluoroborates | [4][10][11] |
| K₂CO₃ | 2 - 3 | Toluene/H₂O | 85 | Homoenolates | [2] |
| t-BuNH₂ | 3 | i-PrOH/H₂O (3:1) | 80 | Alkenyltrifluoroborates | [1][5][7] |
| K₃PO₄ | 2 - 3 | n-Butanol | 100 | Heteroaryltrifluoroborates | [3] |
| Cs₂CO₃ | 3 | CPME/H₂O (4:1) | 100 | N-Methylheteroaryltrifluoroborates with aryl chlorides | [8] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using potassium organotrifluoroborates. Note: These protocols should be considered as starting points and may require optimization for specific substrates, particularly for this compound.
Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides or Iodides
This protocol is adapted from methods used for a variety of potassium organotrifluoroborates.[1][4][10]
Materials:
-
This compound (1.05 - 1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %)
-
Base (e.g., Cs₂CO₃, 3 equiv)
-
Solvent (e.g., THF/H₂O, 3:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
To the reaction vessel, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (0.525 mmol), and Cesium Carbonate (1.5 mmol).
-
Add the palladium catalyst (0.01 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 5 mL of THF/H₂O) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Less Reactive Aryl/Heteroaryl Chlorides
This protocol utilizes more active catalyst systems, which are often necessary for the coupling of aryl chlorides.[2][8][9]
Materials:
-
This compound (1.05 - 1.2 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %)
-
Ligand (e.g., RuPhos, 4-10 mol %)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equiv)
-
Solvent (e.g., Toluene/H₂O or CPME/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the palladium catalyst (e.g., 0.0125 mmol Pd(OAc)₂) and the ligand (e.g., 0.025 mmol RuPhos).
-
Add the aryl or heteroaryl chloride (0.25 mmol), this compound (0.26 mmol), and the base (0.75 mmol).
-
Seal the vessel, and purge with an inert gas.
-
Add the degassed solvent system (e.g., 2.5 mL).
-
Heat the mixture with vigorous stirring at a high temperature (e.g., 85-100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash chromatography.
Visualizations
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Suzuki-Miyaura Catalytic Cycle.
Typical Experimental Workflow.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures. Potassium organotrifluoroborates have emerged as highly effective coupling partners in these reactions due to their enhanced stability to air and moisture, ease of handling as crystalline solids, and high reactivity under appropriate conditions.[1][2] This document provides detailed protocols for the synthesis of biaryl compounds utilizing potassium (2-methylsulfonylphenyl)trifluoroborate, a reagent valued for introducing a sulfonyl-functionalized phenyl moiety, which can act as a key structural element or a versatile handle for further chemical modifications in drug discovery and development.
While direct literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, the protocols herein are based on the well-established reactivity of the corresponding 2-(methylsulfonyl)phenylboronic acid and the general conversion of arylboronic acids to their potassium trifluoroborate salts.[1][3][4][5] The methylsulfonyl group enhances the utility of this reagent, offering a polar functionality that can influence solubility and biological activity.[5]
General Reaction Scheme
The overall transformation involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and this compound.
Figure 1: General Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Preparation of this compound
Potassium aryltrifluoroborates are readily synthesized from the corresponding arylboronic acids.[1][2][3]
Materials:
-
2-(Methylsulfonyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetone
Procedure:
-
In a suitable flask, dissolve 2-(methylsulfonyl)phenylboronic acid (1.0 equiv) in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate should form.
-
Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes.
-
Remove the solvents under reduced pressure.
-
To the resulting solid, add hot acetone to dissolve the potassium trifluoroborate salt, leaving behind inorganic salts.
-
Filter the hot solution to remove any insoluble material.
-
Concentrate the acetone filtrate until the product begins to precipitate.
-
Add diethyl ether to complete the precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration and dry under vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura cross-coupling reactions. While specific data for this compound is limited in the literature, these examples with other arylboronic acids and trifluoroborates illustrate the expected scope and yields under various conditions.
Table 1: Effect of Catalyst and Base on Biaryl Synthesis
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 90 |
Data is illustrative and compiled from general Suzuki-Miyaura coupling literature.
Table 2: Substrate Scope for the Synthesis of Biaryl Compounds
| Entry | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | 2-(Methylsulfonyl)phenylboronic acid | 4-Methoxy-2'-(methylsulfonyl)-1,1'-biphenyl | 85 |
| 2 | 1-Chloro-3-nitrobenzene | 2-(Methylsulfonyl)phenylboronic acid | 3-Nitro-2'-(methylsulfonyl)-1,1'-biphenyl | 78 |
| 3 | 2-Bromopyridine | 2-(Methylsulfonyl)phenylboronic acid | 2-(2-(Methylsulfonyl)phenyl)pyridine | 75 |
| 4 | 1-Bromo-2,4-difluorobenzene | 2-(Methylsulfonyl)phenylboronic acid | 2,4-Difluoro-2'-(methylsulfonyl)-1,1'-biphenyl | 82 |
*Yields are hypothetical and based on typical Suzuki-Miyaura reactions with functionalized boronic acids.
Logical Relationships in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of functionalized biaryl compounds. The stability and ease of handling of this reagent make it a valuable tool for researchers in drug discovery and materials science. The provided protocols offer a solid foundation for the successful implementation of this methodology in the laboratory.
References
Application Notes and Protocols: Potassium (2-methylsulfonylphenyl)trifluoroborate in C-C Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that serve as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their stability and ease of handling offer significant advantages over the corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines and protodeboronation.[3] Potassium (2-methylsulfonylphenyl)trifluoroborate, an electron-deficient aryltrifluoroborate, is a valuable building block for the synthesis of biaryl compounds containing a sulfonyl moiety, a common functional group in medicinal chemistry. These application notes provide detailed protocols for the synthesis and use of this compound in palladium-catalyzed C-C bond formation.
Synthesis of this compound
Potassium aryltrifluoroborates are typically synthesized from the corresponding arylboronic acids by treatment with potassium hydrogen fluoride (KHF₂).[4] This straightforward and high-yielding procedure makes these reagents readily accessible.
Experimental Protocol: Synthesis
-
Reaction Setup: In a polyethylene or Teflon vessel, dissolve (2-methylsulfonylphenyl)boronic acid (1.0 equiv) in methanol.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).
-
Precipitation: Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol and then diethyl ether to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum to yield a stable, crystalline solid.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The conditions provided are based on established procedures for electron-deficient aryltrifluoroborates and may require optimization for specific substrates.[5][6]
Experimental Protocol: Cross-Coupling
-
Reaction Setup: To a clean, dry Schlenk tube or microwave vial, add this compound (1.0-1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), a palladium catalyst, a suitable ligand, and a base.
-
Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the appropriate solvent system (e.g., toluene/water, THF/water, or isopropanol/water) via syringe.[6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).[7][8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with different coupling partners, illustrating the general efficacy of this class of reagents.
| Entry | Aryltrifluoroborate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 95 | [7] |
| 2 | Potassium Phenyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92 | [7] |
| 3 | Potassium (4-formylphenyl)trifluoroborate | 4-Bromoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 | [9] |
| 4 | Potassium (4-cyanophenyl)trifluoroborate | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 | [9] |
| 5 | Potassium (3-nitrophenyl)trifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 18 | 84 | [5] |
Mandatory Visualization
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] When using potassium organotrifluoroborates, it is believed that they are in equilibrium with the corresponding boronic acid in the presence of a base and water, which then participates in the transmetalation step.[2]
Caption: Suzuki-Miyaura Catalytic Cycle.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Ligand Effects in Suzuki-Miyaura Reactions with Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate. The choice of phosphine ligand is critical for achieving high efficiency and yield in this transformation. These notes offer a comparative overview of various ligands and a robust starting protocol for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions. Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability to air and moisture, ease of handling, and predictable reactivity.[1][2] The (2-methylsulfonylphenyl) moiety is an important structural motif in medicinal chemistry, and its incorporation via Suzuki-Miyaura coupling is of significant interest.
The electronic properties of the 2-methylsulfonylphenyl group can influence the efficiency of the cross-coupling reaction. The electron-withdrawing nature of the sulfonyl group can impact the transmetalation step of the catalytic cycle. Therefore, the selection of an appropriate phosphine ligand for the palladium catalyst is paramount to facilitate the reaction effectively. Bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
This document outlines a systematic approach to ligand screening and provides a generalized protocol for the Suzuki-Miyaura reaction of this compound with various aryl halides.
Comparative Performance of Phosphine Ligands
While specific data for the Suzuki reaction with this compound is not widely published, data from analogous systems involving other potassium organotrifluoroborates and sulfonyl-containing aryl partners can guide ligand selection. Bulky, electron-rich biaryl phosphine ligands are generally effective for challenging Suzuki-Miyaura couplings.[5][6]
Table 1: Expected Performance of Common Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound with an Aryl Halide.
| Ligand Class | Specific Ligand | Expected Yield | Key Characteristics |
| Biaryl Phosphines | SPhos | High | Generally provides high turnover numbers and is effective for a broad range of substrates. |
| XPhos | High | Often used for sterically hindered substrates and provides excellent results with aryl chlorides. | |
| RuPhos | Very High | Known for its high reactivity, particularly with electron-rich and sterically hindered aryl chlorides.[7][8] | |
| Ferrocenyl Phosphines | dppf | Moderate to High | A versatile and widely used ligand, though may be less effective for highly challenging substrates. |
| Trialkyl Phosphines | P(t-Bu)₃ | Moderate | Highly electron-donating, but its effectiveness can be substrate-dependent. |
| Triphenylphosphine | PPh₃ | Low to Moderate | A standard, less reactive ligand, often used as a baseline for comparison.[9] |
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Ligand Screening
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 4-chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligands (from Table 1)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Reaction vials, stir bars, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv) to a reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (0.02 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction vial, followed by the degassed solvent system (e.g., Toluene/Water 10:1, 2.5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Protocol using RuPhos Ligand
This protocol is based on conditions found to be effective for the coupling of other challenging potassium alkyltrifluoroborates with aryl chlorides.[8]
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene/H₂O (10:1)
Procedure:
-
To a reaction vessel, add this compound, the aryl chloride, and K₂CO₃.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in a portion of the degassed toluene.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed toluene and water.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by an appropriate method (TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in the general protocol.
-
Purify the product by flash column chromatography.
Visualizations
References
- 1. Structure and reactivity of new phosphine ligands containing the hemi-labile sulfone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Base Selection for Cross-Coupling with Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the optimal base and reaction conditions for the Suzuki-Miyaura cross-coupling of potassium (2-methylsulfonylphenyl)trifluoroborate with various coupling partners. The protocols and data presented are compiled from established methodologies for the cross-coupling of analogous aryltrifluoroborates.
Introduction
Potassium organotrifluoroborates are valuable reagents in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling. The choice of base is a critical parameter for the successful cross-coupling of this compound. The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle. The presence of a bulky and electron-withdrawing sulfonyl group in the ortho position of the trifluoroborate influences the electronic and steric environment of the reaction, making careful base selection essential for achieving high yields.
Mechanism and Role of the Base
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates involves the slow, base-mediated hydrolysis of the trifluoroborate salt (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂). This boronic acid then enters the palladium catalytic cycle, undergoing transmetalation with the palladium(II) complex. The choice of base influences the rate of this initial hydrolysis step. Electron-withdrawing groups on the aryltrifluoroborate can retard the rate of this hydrolysis, necessitating the use of a stronger base or higher reaction temperatures to ensure a sufficient concentration of the active boronic acid.
Data Presentation: Base and Condition Screening for Aryltrifluoroborate Cross-Coupling
The following tables summarize common bases and reaction conditions used for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates. While specific data for this compound is not extensively available in the literature, the data for structurally related substrates provide a strong starting point for optimization.
Table 1: Common Bases for Suzuki-Miyaura Coupling of Aryltrifluoroborates
| Base | Chemical Formula | pKa of Conjugate Acid | Typical Equivalents | Notes |
| Cesium Carbonate | Cs₂CO₃ | 10.33 | 2.0 - 3.0 | Often provides excellent yields, particularly for challenging substrates.[1] |
| Potassium Carbonate | K₂CO₃ | 10.33 | 2.0 - 3.0 | A common and cost-effective choice, effective in many cases.[2] |
| Potassium Phosphate | K₃PO₄ | 12.32 | 2.0 - 3.0 | A stronger base that can be beneficial for less reactive trifluoroborates. |
| Sodium Carbonate | Na₂CO₃ | 10.33 | 2.0 - 3.0 | Another common inorganic base. |
| Triethylamine | Et₃N | 10.75 | 2.0 - 4.0 | An organic base, sometimes used in specific applications. |
Table 2: Representative Reaction Conditions for Aryltrifluoroborate Cross-Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 85-95 | Primary Alkyltrifluoroborates |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 70-90 | Vinyltrifluoroborates[1] |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF/H₂O | 80 | 80-90 | Aminomethyltrifluoroborates |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 85-95 | Aryltrifluoroborates |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Aryl halide (or triflate) coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (e.g., RuPhos, SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the selected base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Base Screening
To determine the optimal base for a specific coupling reaction, a parallel screening experiment is recommended.
-
Set up an array of reaction vials, each containing the same amounts of this compound, aryl halide, catalyst, and ligand.
-
To each vial, add a different base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃) using the same number of equivalents.
-
Add the solvent system and run all reactions under identical conditions (temperature, time).
-
After the specified time, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS or GC with an internal standard) to determine the yield for each base.
Mandatory Visualizations
Diagrams
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Logic for selecting a base for the target substrate.
References
Application Notes and Protocols for Scale-up Synthesis of Drug Intermediates Using Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of carbon-carbon bonds in active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity under appropriate conditions.[4] This document provides detailed application notes and protocols for the scale-up synthesis of drug intermediates utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate, a key reagent for introducing the 2-methylsulfonylphenyl moiety found in various drug candidates.
The 2-methylsulfonylphenyl group is a significant pharmacophore known to modulate the physicochemical and pharmacokinetic properties of drug molecules. Its presence can enhance potency, selectivity, and metabolic stability. Therefore, robust and scalable methods for its introduction are of high interest in drug development.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides or triflates. This reaction facilitates the formation of biaryl structures, which are common motifs in a wide range of pharmaceuticals.
Logical Relationship: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized for the scale-up synthesis of a biaryl drug intermediate via Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: Kilogram-Scale Synthesis of a Biaryl Drug Intermediate
This protocol is adapted from general procedures for large-scale Suzuki-Miyaura reactions and is suitable for the synthesis of multi-kilogram quantities of the desired product.
Materials and Equipment:
-
Glass-lined reactor (appropriate volume for the scale) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
This compound
-
Aryl Halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., RuPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, CPME/Water)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Charging Reagents:
-
To the inerted reactor, add the solvent system (e.g., Toluene and Water, typically in a ratio between 4:1 and 10:1).
-
Begin stirring and add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add this compound (1.1-1.5 equivalents).
-
-
Degassing: Sparge the reaction mixture with nitrogen for 30-60 minutes while stirring to remove any dissolved oxygen.
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of nitrogen, prepare a solution or slurry of the palladium catalyst (0.1-2.0 mol%) and the phosphine ligand (0.2-4.0 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution/slurry to the reaction mixture via a charging port under a strong nitrogen counter-flow.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) by taking samples periodically.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Filter the organic layer through a pad of celite to remove any insoluble palladium species.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol, ethyl acetate/heptane) or by column chromatography on a scale-appropriate system.
-
Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of this compound with aryl halides. These are representative data based on analogous transformations reported in the literature.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | Aryl Bromide or Chloride | Aryl bromides are generally more reactive than chlorides. |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | 0.1 - 2.0 mol% loading is typical for scale-up. |
| Ligand | RuPhos, SPhos, or PPh₃ | Buchwald ligands (RuPhos, SPhos) are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents are commonly used. Cs₂CO₃ is often used for less reactive substrates.[5][6] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or CPME/H₂O | The ratio of organic solvent to water is typically between 4:1 and 10:1. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the substrates and the solvent system. |
| Reaction Time | 4 - 24 hours | Monitored by HPLC or GC until completion. |
Table 2: Representative Purity and Yield Data
| Aryl Halide Example | Catalyst/Ligand | Yield (%) | Purity (%) (by HPLC) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | >90 | >98 |
| 2-Chloropyridine | PdCl₂(dppf) / SPhos | 80-90 | >97 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PPh₃ | >95 | >99 |
| 3-Bromoquinoline | Pd(OAc)₂ / RuPhos | 85-95 | >98 |
Purification and Impurity Profile
A critical aspect of synthesizing drug intermediates is controlling the impurity profile. Common impurities in Suzuki-Miyaura reactions include:
-
Homocoupling products: Arising from the coupling of two molecules of the aryl halide or the boronic acid derivative.
-
Protodeboronation product: The boronic acid derivative is replaced by a hydrogen atom.
-
Residual Palladium: Must be removed to levels acceptable for pharmaceutical use (typically ppm levels).
Purification Strategies:
-
Crystallization: The most effective method for removing impurities on a large scale if the product is a solid.
-
Column Chromatography: Used for non-crystalline products or for removing closely related impurities.
-
Palladium Scavengers: Filtration through activated carbon or silica-based scavengers can effectively reduce residual palladium levels.
Conclusion
The use of this compound in large-scale Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of key drug intermediates. By carefully selecting the catalyst, ligand, base, and solvent system, high yields and purities can be achieved. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to successfully implement this methodology in their synthetic campaigns. As with any scale-up process, careful optimization and safety considerations are paramount.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Potassium (2-methylsulfonylphenyl)trifluoroborate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Potassium (2-methylsulfonylphenyl)trifluoroborate as a key building block in the synthesis of agrochemicals, particularly focusing on its application in palladium-catalyzed cross-coupling reactions. The stability, ease of handling, and high reactivity of potassium organotrifluoroborates make them superior reagents for the construction of complex molecular frameworks found in modern herbicides and fungicides.
Introduction
This compound is an air- and moisture-stable organoboron reagent that serves as an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions. This reagent is particularly valuable for introducing the 2-methylsulfonylphenyl moiety, a key structural feature in a number of commercially significant herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Agrochemicals such as Tembotrione, Mesotrione, and Topramezone feature a substituted phenyl ring that is critical for their biological activity. The use of this compound offers a potentially efficient and high-yielding synthetic route to key intermediates for these and other agrochemicals.
Organotrifluoroborate salts offer several advantages over their boronic acid and ester counterparts, including enhanced stability and ease of purification, making them highly attractive for large-scale synthesis.
Application: Synthesis of HPPD Inhibitor Herbicide Core Structures
A primary application of this compound is in the synthesis of the core structures of HPPD-inhibiting herbicides like Topramezone. While various synthetic routes to these compounds exist, the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic or carbocyclic coupling partner represents a convergent and efficient strategy.
For instance, the synthesis of a key intermediate for a Topramezone analog could be envisioned via the coupling of this compound with a halogenated pyrazole derivative. This approach allows for the late-stage introduction of the functionalized phenyl ring, which can streamline the overall synthetic process and improve yields.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate, which can be adapted for this compound in the synthesis of agrochemical intermediates.
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
This protocol is adapted from established methods for the coupling of various potassium alkyl- and aryltrifluoroborates.
Materials:
-
This compound
-
Aryl or Heteroaryl Chloride (e.g., a substituted chloropyrazole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add Palladium(II) Acetate (2 mol %) and RuPhos (4 mol %).
-
The vessel is then purged with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound (1.0 equivalent), the aryl chloride coupling partner (1.0 equivalent), and Potassium Carbonate (3.0 equivalents).
-
Add a 10:1 mixture of toluene and water (to make a 0.25 M solution with respect to the limiting reagent).
-
The reaction mixture is heated to 80 °C and stirred vigorously for 24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of various potassium organotrifluoroborates with different coupling partners, demonstrating the general efficacy of this class of reagents.
Table 1: Cross-Coupling of Potassium β-Trifluoroborato Amide with Various Electron-Poor Aryl Chlorides
| Entry | Aryl Chloride | % Isolated Yield |
| 1 | 4-Chlorobenzonitrile | 84 |
| 2 | 4-Chloroacetophenone | 88 |
| 3 | Methyl 4-chlorobenzoate | 91 |
| 4 | 2-Chloro-5-nitropyridine | 85 |
Conditions: Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), K₂CO₃, Toluene/H₂O, 85 °C.
Table 2: Cross-Coupling of Various Potassium Alkyltrifluoroborates with 4-Chloroanisole
| Entry | Alkyltrifluoroborate | % Isolated Yield |
| 1 | Potassium n-octyltrifluoroborate | 85 |
| 2 | Potassium (3-cyanopropyl)trifluoroborate | 82 |
| 3 | Potassium (4-oxopentyl)trifluoroborate | 78 |
| 4 | Potassium isobutyltrifluoroborate | 75 |
Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃, Toluene/H₂O, 80 °C, 24 h.
Visualizations
Diagram 1: Generalized Suzuki-Miyaura Cross-Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Troubleshooting & Optimization
"troubleshooting low yield in Suzuki reactions with Potassium (2-methylsulfonylphenyl)trifluoroborate"
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura cross-coupling reactions involving Potassium (2-methylsulfonylphenyl)trifluoroborate. This reagent, while stable, presents unique challenges due to the steric hindrance and electron-withdrawing nature of the ortho-methylsulfonyl group.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The primary factors to investigate are the efficiency of the hydrolysis of the trifluoroborate salt, the choice of catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The bulky and electron-withdrawing ortho-methylsulfonyl group can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][2]
Q2: Is pre-hydrolysis of the this compound necessary?
A2: While Suzuki reactions with trifluoroborate salts can sometimes proceed without a separate pre-hydrolysis step, for an electron-deficient and sterically hindered substrate such as this, ensuring efficient in-situ hydrolysis to the corresponding boronic acid is critical for successful transmetalation. If you suspect hydrolysis is a limiting factor, a pre-reaction mixture of the trifluoroborate salt, base, and aqueous solvent at a slightly elevated temperature before adding the catalyst and aryl halide may be beneficial.
Q3: What are the most common side reactions observed with this substrate?
A3: The most prevalent side reactions include protodeboronation (loss of the boronic acid group), homocoupling of the aryl halide, and decomposition of the starting materials or catalyst at elevated temperatures. Protodeboronation can be particularly problematic with electron-deficient arylboronic acids.[3]
Q4: Can the sulfonyl group interfere with the palladium catalyst?
A4: While sulfonyl groups are generally considered robust, there is a possibility of coordination to the palladium center, which could potentially influence the catalyst's activity. However, successful couplings of sulfonyl-containing substrates are widely reported, suggesting this is not an insurmountable issue. The choice of a suitable ligand is key to minimize such unwanted interactions.
Troubleshooting Guide for Low Yields
Issue 1: Incomplete or Slow Reaction
Question: My reaction stalls, leaving significant amounts of starting material even after prolonged reaction times. What should I try?
Answer: This often points to a suboptimal catalyst system or insufficient reaction conditions to overcome the high activation energy associated with this hindered substrate.
-
Catalyst and Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switching to a bulky, electron-rich phosphine ligand is the most critical modification. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which accelerates both the oxidative addition of the aryl halide and the final reductive elimination step.[4]
-
Increase Reaction Temperature: Higher temperatures are often necessary to drive the reaction to completion. However, be mindful of potential catalyst decomposition and side reactions. A systematic increase in temperature (e.g., in 10 °C increments) is advisable.
-
Choice of Base: A stronger base is often required to facilitate the transmetalation of the electron-deficient boronic acid.
Issue 2: Protodeboronation is the Major Product
Question: I am observing a significant amount of the arene product from the protodeboronation of my (2-methylsulfonylphenyl)trifluoroborate. How can I minimize this?
Answer: Protodeboronation is a common side reaction with electron-deficient boronic acids, especially under harsh conditions.
-
Use Milder Bases: While a strong base is often needed, excessively harsh conditions can promote protodeboronation. A careful screening of bases is recommended. Sometimes, a fluoride source like cesium fluoride (CsF) can be beneficial as it specifically activates the boronic acid for transmetalation.
-
Anhydrous Conditions: While water is necessary for the hydrolysis of the trifluoroborate, excess water can promote protodeboronation. Using a carefully controlled amount of water in a mixed solvent system (e.g., dioxane/water) is often optimal.
-
Use of Boronic Esters: If protodeboronation remains a persistent issue, consider converting the trifluoroborate salt to a more stable boronic ester, such as a pinacol or MIDA ester, which can be more resistant to premature decomposition.[3]
Issue 3: Formation of Homocoupling Byproducts
Question: My reaction mixture contains a significant amount of biaryl product from the homocoupling of my aryl halide. What is the cause and how can I prevent it?
Answer: Homocoupling is often a sign of catalyst decomposition or the presence of oxygen.
-
Ensure Inert Atmosphere: Rigorous exclusion of oxygen is crucial. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout.[3]
-
Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly. Using fresh, high-quality reagents is essential.
-
Optimize Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) is important to maintain the stability of the active catalytic species.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting points for optimizing the Suzuki-Miyaura coupling of challenging substrates like this compound.
Table 1: Comparison of Ligands for Suzuki Couplings of Sterically Hindered and Electron-Deficient Substrates
| Ligand | Type | Key Advantages | Typical Loading (mol%) |
| SPhos | Buchwald-type phosphine | High activity for a broad range of substrates.[4] | 1 - 2 |
| XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | 1 - 2 |
| RuPhos | Buchwald-type phosphine | Highly effective for challenging couplings, including those with heteroaryl chlorides.[8] | 1 - 2 |
| (t-Bu)₃P | Trialkylphosphine | Very electron-rich, promotes oxidative addition.[9] | 2 - 4 |
| IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for aryl chlorides.[5] | 1 - 2 |
Table 2: Comparison of Bases for Suzuki Couplings of Aryltrifluoroborates
| Base | Strength | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Strong | Effective for many challenging Suzuki couplings, promotes high reaction rates. | Can be highly basic, potentially leading to side reactions with sensitive substrates. |
| Cs₂CO₃ | Strong | Highly effective, often accelerates slow reactions.[7] | Higher cost, can promote protodeboronation if not carefully controlled. |
| K₂CO₃ | Moderate | Common and cost-effective.[6] | May not be strong enough for electron-deficient boronic acids. |
| CsF | Mild | Fluoride ions can specifically activate the boronic acid. | May require higher temperatures. |
Experimental Protocols
The following is a generalized protocol that can serve as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters will be necessary for each unique substrate combination.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1.1 - 1.5 times the amount of Palladium)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2 - 3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand. Then, add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Potassium (2-methylsulfonylphenyl)trifluoroborate Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving potassium (2-methylsulfonylphenyl)trifluoroborate. The focus is on optimizing palladium catalyst loading to achieve high yields and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for couplings with potassium aryltrifluoroborates?
A1: For Suzuki-Miyaura couplings involving potassium aryltrifluoroborates, a common starting point for catalyst loading is in the range of 0.5 to 2 mol % of a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with an appropriate phosphine ligand.[1][2] Some protocols have demonstrated success with catalyst loadings as low as 0.0025 mol %.[3]
Q2: Why is it important to optimize catalyst loading?
A2: Optimizing catalyst loading is crucial for several reasons. Using an insufficient amount of catalyst can lead to low or no conversion of starting materials. Conversely, excessively high catalyst loading can lead to unwanted side reactions, such as the homocoupling of the boronic acid, and increases the cost of the reaction.[4] Proper optimization ensures high yields, minimizes byproducts, and makes the process more cost-effective and sustainable.
Q3: When should I consider increasing the catalyst loading?
A3: An increase in catalyst loading may be necessary when dealing with challenging substrates, such as sterically hindered aryl halides or electron-rich halides, which can be slow to undergo oxidative addition.[5] If you observe a low conversion rate with a significant amount of starting material remaining, a modest increase in catalyst loading could improve the reaction yield.
Q4: Under what circumstances should I decrease the catalyst loading?
A4: If you observe significant formation of byproduct from the homocoupling of the this compound, it may be an indication that the catalyst loading is too high. High concentrations of the active Pd(0) species can facilitate this undesired side reaction. Incrementally decreasing the catalyst loading can help to minimize this.
Q5: How does the choice of ligand affect the optimal catalyst loading?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings to be used effectively.[5] When switching to a more efficient ligand, it is often possible to reduce the amount of palladium required.
Q6: Can the purity of my reagents affect the catalyst's performance?
A6: Absolutely. Impurities in your starting materials, solvents, or base can poison the catalyst, rendering it inactive. It is essential to use high-purity reagents and anhydrous, degassed solvents to ensure reproducible and efficient catalytic activity. If you suspect catalyst poisoning, increasing the loading may not solve the problem, and purification of the reagents is recommended.
Troubleshooting Guide
The following table addresses common issues encountered during the optimization of catalyst loading for the coupling of this compound.
| Observed Problem | Potential Cause(s) Related to Catalyst Loading | Suggested Solutions |
| Low or no product formation; starting materials largely unreacted. | - Insufficient active catalyst. - Inefficient reduction of Pd(II) precatalyst to active Pd(0).[6] - Catalyst poisoning from impure reagents or solvents. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). - Ensure rigorous degassing of solvents and use of pure, anhydrous reagents. - Consider using a more active precatalyst, such as a Buchwald G3 or G4 palladacycle.[6] |
| Low yield, but starting material is consumed. Significant byproduct formation. | - Catalyst decomposition leading to the formation of inactive palladium black. - Homocoupling of the aryltrifluoroborate due to high catalyst concentration. | - Try lowering the reaction temperature to improve catalyst stability. - Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower). - Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.[6] |
| Reaction is sluggish and does not go to completion. | - Catalyst deactivation over the course of the reaction. - The combination of ligand and catalyst loading is not optimal for the substrate. | - Consider a higher catalyst loading in combination with a more robust ligand. - If using a Pd(II) source, pre-activation by stirring with the ligand before adding substrates may be beneficial.[6] |
| Inconsistent results between batches. | - Inconsistent activity of the catalyst. - Variable quality of reagents or solvents affecting the catalyst. | - Test the activity of your catalyst on a known, reliable reaction.[6] - Ensure all reagents are of consistent quality and solvents are properly prepared for each reaction. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound, with a focus on optimizing the palladium catalyst loading.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine ligand (e.g., SPhos, RuPhos)[2]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 10:1 toluene/H₂O, THF/H₂O)[2]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere.
-
In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand in the reaction solvent. For a typical starting point, use 2 mol % Pd(OAc)₂ and 4 mol % of a ligand like RuPhos.[2]
-
Add the solvent to the reaction vessel containing the solids, followed by the catalyst solution.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
To optimize, set up parallel reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 1.5 mol%, 2 mol%) while keeping all other parameters constant.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Visualizations
Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura couplings.
Caption: Decision tree for troubleshooting catalyst loading problems.
References
- 1. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
"side reactions and byproducts in cross-coupling with Potassium (2-methylsulfonylphenyl)trifluoroborate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Q1: I am observing low or no yield of my desired cross-coupled product. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors. Systematically troubleshooting your reaction setup is key.
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous.
-
Recommendation: Degas your reaction mixture by bubbling with an inert gas for 15-20 minutes before adding the catalyst. Use freshly opened or properly stored catalyst and ligands.
-
-
Suboptimal Reaction Conditions: The reaction conditions, including the choice of base, solvent, and temperature, are critical for the successful coupling of this electron-deficient organotrifluoroborate.
-
Recommendation: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, THF/water). An elevated temperature (80-110 °C) is often required.
-
-
Slow Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[1] This process can be slow for electron-deficient systems.
-
Recommendation: Ensure adequate water is present in the reaction mixture. A solvent ratio of 10:1 organic solvent to water is a good starting point.
-
A troubleshooting workflow for low product yield is illustrated below:
Caption: Troubleshooting workflow for low product yield.
Q2: I am observing significant formation of a byproduct that corresponds to the protonated form of my starting material (protodeboronation). How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction. It is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or acidic impurities.
-
Minimize Reaction Time: Monitor your reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.
-
Control Water Content: While water is necessary for the hydrolysis of the trifluoroborate, an excessive amount can promote protodeboronation.
-
Recommendation: Carefully control the amount of water in your solvent system.
-
-
Choice of Base: The basicity of the reaction medium can influence the rate of protodeboronation.
-
Recommendation: A milder base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases if protodeboronation is significant.
-
Q3: My reaction is producing a significant amount of homocoupled biaryl byproduct. What can I do to suppress this?
A3: Homocoupling of the organotrifluoroborate is an oxidative process that competes with the desired cross-coupling.
-
Ensure Inert Atmosphere: Oxygen can promote oxidative homocoupling. Rigorous exclusion of air from the reaction is crucial.
-
Recommendation: Use Schlenk techniques or a glovebox for reaction setup.
-
-
Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence the relative rates of cross-coupling and homocoupling.
-
Recommendation: Ligands with bulky, electron-donating properties, such as RuPhos or SPhos, can often favor the desired cross-coupling pathway.
-
The interplay between the desired reaction and major side reactions is depicted in the following diagram:
Caption: Reaction pathways in the cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of potassium organotrifluoroborates?
A1: The base plays a crucial role in the catalytic cycle. It facilitates the transmetalation step by activating the boronic acid (formed in situ from the trifluoroborate) towards the palladium center.
Q2: Is this compound stable?
A2: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, making them easier to handle and store than the corresponding boronic acids.[2] The electron-withdrawing methylsulfonyl group is expected to enhance its stability against premature decomposition.
Q3: Can I use other palladium catalysts and ligands with this substrate?
A3: Yes, a variety of palladium sources (e.g., Pd₂(dba)₃, PdCl₂(dppf)) and phosphine ligands (e.g., PPh₃, XPhos) can be used. The optimal choice will depend on the specific coupling partner and reaction conditions. For electron-deficient organotrifluoroborates, ligands that promote facile reductive elimination are often beneficial.
Quantitative Data on Byproduct Formation
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 65 | 15 | 5 |
| 2 | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 75 | 10 | 4 |
| 3 | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 100 | 85 | 8 | 2 |
| 4 | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 100 | 82 | 10 | 3 |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures for similar electron-deficient aryltrifluoroborates and should be optimized for specific substrates.[3][4][5]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To an oven-dried reaction vessel is added this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 15 minutes.
-
The solvent system (e.g., toluene/water 10:1, 0.2 M) is degassed by bubbling with the inert gas for 20 minutes and then added to the reaction vessel via syringe.
-
The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%) are added to the reaction mixture under a positive pressure of the inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
An experimental workflow diagram is provided below:
Caption: A typical experimental workflow for the cross-coupling reaction.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
"effect of temperature on the stability of Potassium (2-methylsulfonylphenyl)trifluoroborate reactions"
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Potassium (2-methylsulfonylphenyl)trifluoroborate in chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental data on the thermal stability and reaction optimization of this compound is limited in publicly available literature. The guidance provided below is based on established principles for analogous potassium aryltrifluoroborates and should be considered a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: Potassium aryltrifluoroborates are generally crystalline solids that exhibit good stability to air and moisture, allowing for storage at ambient temperature for extended periods without special precautions.[1][2][3] For optimal shelf life, it is recommended to store the compound in a tightly sealed container in a cool, dry place.
Q2: What is the thermal stability of this compound?
A2: The melting point of this compound has been reported to be in the range of 78-84°C. While specific data on its decomposition temperature is not available, potassium aryltrifluoroborates are known to be thermally robust. However, it is crucial to note that significant exothermic events can occur during Suzuki-Miyaura cross-coupling reactions.[4] Differential scanning calorimetry (DSC) of a reaction mixture involving a potassium aryltrifluoroborate in DMSO showed a decomposition onset at approximately 223°C, which was lower than that of the pure solvent.[4] Therefore, careful temperature control during reactions is essential to prevent runaway reactions.
Q3: What are the typical starting conditions for a Suzuki-Miyaura cross-coupling reaction using this compound?
A3: A typical starting point for a Suzuki-Miyaura reaction would involve a palladium catalyst, a phosphine ligand, a base, and a mixed solvent system. The reaction temperature is a critical parameter that often requires optimization. For analogous compounds, temperatures ranging from 80°C to 130°C have been reported to be effective, depending on the reactivity of the coupling partners.[5][6][7]
Q4: How does temperature affect the stability and outcome of reactions with this compound?
A4: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of by-products and potential decomposition of the reactants or catalyst. In some Suzuki-Miyaura reactions with related compounds, lowering the temperature to around 85°C has been shown to improve yields by minimizing side reactions.[8][9] It is recommended to perform a temperature screen for each specific reaction to determine the optimal conditions.
Troubleshooting Guide
Problem: Low or no yield in my Suzuki-Miyaura reaction.
-
Possible Cause: Inefficient hydrolysis of the trifluoroborate to the active boronic acid.
-
Possible Cause: Inactive or inappropriate catalyst system.
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The reaction may require a higher temperature to proceed, or a lower temperature to prevent degradation. Perform a systematic temperature optimization study (e.g., screening at 60°C, 80°C, and 100°C).
-
Problem: Formation of significant by-products.
-
Possible Cause: The reaction temperature is too high.
-
Solution: As a first step, try lowering the reaction temperature in increments of 10-20°C. Lower temperatures can often improve selectivity and reduce the formation of impurities.[9]
-
-
Possible Cause: Protodeboronation (cleavage of the C-B bond).
-
Solution: While potassium trifluoroborates are generally more stable to protodeboronation than boronic acids, it can still occur, especially at elevated temperatures and in protic solvents.[5] Minimizing reaction time and temperature can help.
-
Problem: Inconsistent reaction results.
-
Possible Cause: Reagent degradation.
-
Solution: Although generally stable, prolonged exposure to moisture and air can lead to slow hydrolysis. Ensure the reagent is stored properly in a sealed container.
-
Data Presentation
Table 1: Typical Suzuki-Miyaura Reaction Conditions for Potassium Aryltrifluoroborates
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | 1-5 mol % loading is common. |
| Ligand | RuPhos, XPhos, SPhos, PPh₃ | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | 2-3 equivalents are generally used. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixed aqueous system is often necessary. |
| Temperature | 80 - 130 °C | Substrate-dependent; requires optimization.[5][6][7] |
| Concentration | 0.1 - 0.5 M |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium (2-methylsulfonylphenyl)trifluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying the biaryl sulfone products from these reactions?
A1: The primary purification methods for biaryl sulfones derived from Suzuki-Miyaura reactions are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities. An initial aqueous workup is a critical first step to remove the bulk of inorganic salts and water-soluble byproducts.
Q2: How can I remove unreacted this compound and its boron-containing byproducts?
A2: An aqueous workup is typically effective for removing the majority of boron-containing species. Washing the organic layer with a basic solution, such as aqueous sodium carbonate or sodium hydroxide, can help convert any remaining boronic acids into their more water-soluble boronate salts, facilitating their removal into the aqueous phase. For stubborn cases, specialized purification techniques can be employed.
Q3: What are the typical impurities I might encounter in my crude product?
A3: Common impurities include unreacted starting materials (the aryl halide and the trifluoroborate salt), homocoupled products (dimers of the aryl halide or the trifluoroborate), and residual palladium catalyst. Protodeboronation, the replacement of the boronate group with a hydrogen atom, can also occur, leading to the formation of methyl phenyl sulfone.
Q4: My product is an oil and will not crystallize. How should I purify it?
A4: For products that are oils at room temperature, flash column chromatography is the most suitable purification method. The presence of impurities can also inhibit crystallization; in such cases, chromatography to remove these impurities may yield a product that can then be crystallized.
Q5: How can I effectively remove the palladium catalyst from my final product?
A5: For many applications, especially in drug development, minimizing palladium levels is crucial. Heterogeneous catalysts can often be removed by filtration through a pad of Celite at the end of the reaction. For homogeneous catalysts, specialized metal scavengers (silica-based or polymer-based) can be used to bind the palladium, which is then removed by filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Contaminated with Boron Impurities | - Incomplete removal during aqueous workup. - Insufficiently basic wash. | - Perform additional washes with a saturated aqueous solution of NaHCO₃ or a dilute (1M) NaOH solution. - Consider a trituration of the crude product with a suitable solvent to dissolve the desired product while leaving the polar boron impurities behind. |
| Difficulty Separating Product from Homocoupled Byproducts | - Similar polarity of the desired product and the homocoupled byproduct. | - Optimize the solvent system for flash column chromatography using thin-layer chromatography (TLC). A shallow solvent gradient may be necessary. - If the product is a solid, attempt recrystallization from various solvent systems. Different solubilities of the product and byproduct may allow for effective separation. |
| Low Recovery After Column Chromatography | - Product is highly polar and is retained on the silica gel. - Product is unstable on silica gel. | - Use a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane or ethyl acetate). - Consider using a different stationary phase, such as alumina or reversed-phase silica. - If instability is suspected, minimize the time the product is on the column and consider using a deactivated silica gel. |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated. - The cooling rate is too fast. - The chosen solvent is not ideal. | - Add more of the primary solvent to the hot solution before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Screen a wider range of solvents or solvent mixtures. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. |
| Yellow or Black Color in the Purified Product | - Residual palladium catalyst. | - Filter the product solution through a plug of silica gel or Celite. - Treat the solution of the product with a metal scavenger. |
Quantitative Data Summary
While specific quantitative data for the purification of every possible product from reactions with this compound is extensive, the following table summarizes typical recovery and purity data for common purification methods based on analogous biaryl sulfone syntheses.
| Purification Method | Typical Recovery Range (%) | Typical Purity Range (%) | Notes |
| Aqueous Workup | >95% (crude product) | Variable (removes inorganics) | Essential first step before further purification. |
| Flash Column Chromatography | 60 - 95% | >95% | Recovery depends on the separation efficiency from byproducts. |
| Recrystallization | 50 - 90% | >98% | Highly dependent on the compound's solubility profile and the purity of the crude material. |
| Trituration | 70 - 95% | 90 - 98% | Effective for removing more soluble or less soluble impurities. |
Experimental Protocols
General Experimental Protocol for a Suzuki-Miyaura Reaction and Purification
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, followed by a standard purification procedure.
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. To remove boron byproducts, a wash with a saturated aqueous NaHCO₃ solution can be included.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
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Load the adsorbed material onto a silica gel column packed with the initial eluent.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
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Combine the fractions containing the pure product and concentrate under reduced pressure.
Purification by Recrystallization:
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Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura reactions and purification.
Technical Support Center: Preventing Protodeboronation of Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using Potassium (2-methylsulfonylphenyl)trifluoroborate in chemical reactions, particularly Suzuki-Miyaura cross-coupling. Due to the strong electron-withdrawing nature of the ortho-methylsulfonyl group, the corresponding boronic acid is susceptible to this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of methyl phenyl sulfone as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupled product. This issue is particularly pronounced for arylboronic acids bearing electron-withdrawing substituents, such as the methylsulfonyl group, especially under the basic conditions often required for cross-coupling reactions.[2][3]
Q2: How does using a potassium trifluoroborate salt help in preventing protodeboronation?
A2: Potassium organotrifluoroborates are generally more stable to air and moisture than their corresponding boronic acids.[4] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[1] This strategy maintains a low concentration of the reactive boronic acid in the reaction mixture, which minimizes the rate of side reactions like protodeboronation.[1]
Q3: What are the key factors that influence the rate of protodeboronation for this compound?
A3: Several factors can significantly impact the extent of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases and high pH generally accelerate protodeboronation.[5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
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Solvent: The presence of water can facilitate protodeboronation, although its complete absence is not always beneficial for the Suzuki-Miyaura coupling itself.
-
Catalyst System: The efficiency of the palladium catalyst and the nature of the ancillary ligand play a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] Interestingly, bulky phosphine ligands, often used to enhance coupling efficiency, have also been shown to potentially promote palladium-catalyzed protodeboronation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of methyl phenyl sulfone. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective concentration. 2. Lower the Reaction Temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation. 3. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water-mediated protodeboronation. 4. Change the Catalyst System: Use a highly active palladium catalyst with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the cross-coupling.[7] |
| Reaction is sluggish or incomplete. | Inefficient catalyst system or suboptimal reaction conditions. | 1. Screen Different Ligands: Test various bulky, electron-rich phosphine ligands to find the optimal one for your specific substrates. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate. 3. Solvent Choice: While anhydrous conditions can reduce protodeboronation, some Suzuki couplings benefit from a co-solvent. If using a biphasic system (e.g., toluene/water), minimize the amount of water.[8] |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Ensure Reagent Purity: Use freshly purchased or purified solvents and reagents. Check the purity of the this compound. 2. Strictly Anhydrous Technique: Flame-dry glassware and use syringe techniques for the addition of liquids. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
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Anhydrous base (e.g., K₃PO₄, finely ground)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
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Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely ground anhydrous K₃PO₄ (3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous solvent.
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Add the catalyst mixture to the Schlenk flask containing the reagents.
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Add the remaining anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).
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Seal the flask and heat the reaction mixture with vigorous stirring at a temperature range of 80-110 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
Caption: Slow release and competing pathways.
Caption: Decision tree for troubleshooting.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
"solvent effects on the efficiency of Potassium (2-methylsulfonylphenyl)trifluoroborate couplings"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound over its corresponding boronic acid?
A1: this compound offers several advantages over the analogous boronic acid. As a crystalline solid, it is generally more stable to air and moisture, allowing for easier handling and storage over extended periods.[1][2][3] This enhanced stability can lead to more reproducible results by minimizing degradation of the reagent before its use. Furthermore, trifluoroborate salts can mitigate issues of protodeboronation, a common side reaction with boronic acids, which can improve reaction yields.
Q2: What is the general role of water in the Suzuki-Miyaura coupling of aryltrifluoroborates?
A2: Water can play a crucial role in the Suzuki-Miyaura coupling of aryltrifluoroborates. It is often observed that the presence of water facilitates the slow hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This controlled release of the active boron species is thought to be beneficial for the catalytic cycle.[4] Studies have shown that for certain aryltrifluoroborates, a mixture of an organic solvent and water, such as THF/water or toluene/water, can be optimal.[5][6][7] However, the ideal amount of water can vary depending on the specific substrates, catalyst, and other reaction conditions.
Q3: How does the electron-withdrawing sulfonyl group on the trifluoroborate affect the coupling reaction?
A3: The presence of a strong electron-withdrawing group like the methylsulfonyl group can influence the reactivity of the aryltrifluoroborate. Generally, electron-withdrawing substituents can retard the rate of solvolysis of the aryltrifluoroborate to the active boronic acid. In the context of the Suzuki-Miyaura reaction, this can sometimes lead to slower reaction rates. Additionally, the electronic nature of the sulfonyl group can impact the transmetalation step of the catalytic cycle. In some cases, electron-deficient boronic acids may exhibit different reactivity profiles compared to their electron-rich counterparts.
Q4: What are common side reactions to watch out for in these couplings?
A4: Several side reactions can lower the efficiency of the desired cross-coupling. These include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the trifluoroborate group with a hydrogen atom. While potassium trifluoroborates are generally more resistant to this than boronic acids, it can still occur, especially under harsh basic conditions or prolonged reaction times.
-
Homocoupling: Dimerization of the aryl halide or the organoboron reagent can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, particularly if there are sources of hydride in the reaction mixture (e.g., from certain solvents or bases).
-
Desulfonylation: While less common for aryl sulfones under typical Suzuki-Miyaura conditions, strong reductive conditions or specific catalyst interactions could potentially lead to cleavage of the C-S bond. However, in many cases, the sulfonyl group is well-tolerated.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. For Pd(II) precatalysts, ensure complete reduction to Pd(0) is occurring. Consider using a more robust precatalyst system, such as those developed by Buchwald. |
| Insufficient Base Strength or Solubility | The choice of base is critical. For aryltrifluoroborates, bases like Cs₂CO₃ or K₃PO₄ are often effective.[6] Ensure the base is finely powdered and dry. The solubility of the base can be a factor; in some cases, a phase-transfer catalyst or a solvent system that partially dissolves the base can be beneficial. |
| Poor Solubility of this compound | This salt may have limited solubility in purely nonpolar organic solvents. The use of a co-solvent system, such as toluene/water or THF/water, is often necessary to facilitate the reaction.[5][6][7] |
| Reaction Temperature is Too Low | Couplings involving electron-deficient partners may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for potential decomposition. |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Possible Cause & Troubleshooting Step |
| Homocoupling Product of Aryl Halide | This is often due to the presence of oxygen. Improve degassing procedures for solvents and the reaction mixture. Lowering the reaction temperature might also reduce the rate of this side reaction. |
| Protodeboronated Starting Material | The trifluoroborate may be degrading. Avoid overly harsh basic conditions. Consider using a milder base or decreasing the reaction time. Using a mixed solvent system with a controlled amount of water can sometimes help by promoting a slow, steady release of the boronic acid. |
| Dehalogenation of Aryl Halide | The solvent or base may be acting as a hydride source. Switch to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich phosphine ligands can also help favor the cross-coupling pathway. |
Data Presentation
The following tables summarize the effects of different solvents on Suzuki-Miyaura couplings of aryltrifluoroborates and related compounds. Note that specific data for this compound is limited in the literature; therefore, data from analogous systems are presented to provide general guidance.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole
| Solvent System | Yield (%) |
| THF/H₂O (9:1) | 72 |
| Toluene/H₂O | Low |
| Dioxane/H₂O | Low |
| DMF/H₂O | Low |
Reaction conditions: PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3 equiv), 85 °C. Data is for a model reaction and illustrates the significant impact of the solvent system.[6]
Table 2: Solvent Effects on the Selectivity of a Pd/PtBu3-Catalyzed Suzuki-Miyaura Coupling of a Chloroaryl Triflate
| Solvent | Dielectric Constant | Yield of Coupling at Chloride (%) | Yield of Coupling at Triflate (%) |
| Toluene | 2.4 | 94 | Not Detected |
| THF | 7.6 | 95 | Not Detected |
| iPrOH | 20.2 | 94 | Not Detected |
| Acetone | 21.0 | 83 | 2 |
| MeOH | 33.0 | 55 | 2 |
| MeCN | 36.6 | 0 | 81 |
| DMF | 38.2 | 9 | 45 |
| DMSO | 47.2 | 1 | 61 |
| H₂O | 80.1 | 59 | Not Detected |
This data for a different substrate highlights that solvent polarity alone does not determine the reaction outcome and that specific solvent-catalyst interactions are crucial.[7]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryltrifluoroborate. This should be considered a starting point and may require optimization for your specific substrates.
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"managing impurities in Potassium (2-methylsulfonylphenyl)trifluoroborate starting material"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (2-methylsulfonylphenyl)trifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound. Organotrifluoroborates are valued in organic synthesis because they are generally air- and moisture-stable crystalline solids, making them easier to handle and store than the corresponding boronic acids.[1][2] Their primary application is in Suzuki-Miyaura cross-coupling reactions, where they serve as a stable and reliable source of the (2-methylsulfonylphenyl) group for the formation of carbon-carbon bonds. The methylsulfonyl group can influence the electronic properties and solubility of the final molecule, making this starting material valuable in the development of pharmaceuticals and other complex organic molecules.[3]
Q2: What are the most common impurities I might encounter in my this compound starting material?
Common impurities often originate from the synthesis and handling of the precursor, 2-(methylsulfonyl)phenylboronic acid, or are byproducts of the trifluoroborate formation. These can include:
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Residual 2-(methylsulfonyl)phenylboronic acid: Incomplete conversion of the boronic acid to the trifluoroborate salt.
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(2-methylsulfonylphenyl)boroxine: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which may be present as an impurity.
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Methyl phenyl sulfone: This is the product of protodeboronation, a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved.[4]
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Inorganic salts: Such as potassium fluoride (KF) or residual potassium bifluoride (KHF2) from the synthesis.
Q3: How should I properly store this compound?
Potassium organotrifluoroborates are known for their excellent stability to air and moisture compared to boronic acids.[2] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place. While they are relatively stable, minimizing exposure to atmospheric moisture is good practice to prevent slow hydrolysis back to the boronic acid.
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?
Yes, a key advantage of potassium organotrifluoroborates is their use in Suzuki-Miyaura coupling reactions. Under the basic conditions of the reaction, the trifluoroborate is thought to hydrolyze in situ to the corresponding boronic acid, which is the active species in the catalytic cycle.
Troubleshooting Guides
Problem 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
This is a common issue that can often be traced back to the purity of the starting material.
Possible Causes & Solutions:
| Potential Cause | Suggested Action |
| Presence of Impurities | Impurities such as significant amounts of the corresponding boroxine or protodeboronation product (methyl phenyl sulfone) can lower the effective concentration of the desired reagent. It is advisable to assess the purity of your starting material using the analytical methods described below. |
| Hydrolysis of the Trifluoroborate | Although stable, prolonged exposure to moisture can lead to hydrolysis back to the boronic acid, which itself can be prone to degradation. Ensure the starting material has been stored properly. |
| Reaction Conditions | The efficiency of the Suzuki-Miyaura coupling can be sensitive to the choice of base, catalyst, and solvent. Optimization of these parameters may be necessary. |
Problem 2: Observing unexpected byproducts in my reaction.
The presence of certain impurities in the starting material can lead to the formation of unwanted side products.
Possible Causes & Solutions:
| Potential Cause | Suggested Action |
| Protodeboronation Product | If your starting material contains methyl phenyl sulfone, this will be carried through the reaction as an inert impurity. |
| Homocoupling | The presence of certain impurities or reaction conditions can sometimes promote the homocoupling of the (2-methylsulfonylphenyl) group. |
Experimental Protocols
Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for assessing the purity of this compound.
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Sample Preparation: Dissolve a known amount of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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¹H NMR Analysis:
-
The aromatic protons of the (2-methylsulfonylphenyl) group should appear as a characteristic set of multiplets.
-
The methyl protons of the sulfonyl group will appear as a singlet.
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Compare the integration of the desired product signals to any unexpected signals. The presence of a significant amount of the corresponding boronic acid or methyl phenyl sulfone can be detected and quantified.
-
-
¹⁹F NMR Analysis:
-
The trifluoroborate group will give a characteristic signal. The chemical shift and coupling to ¹¹B can confirm the presence of the trifluoroborate salt.
-
Protocol 2: Purification by Recrystallization
If your analysis indicates the presence of significant impurities, recrystallization can be an effective purification method.
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Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing potassium trifluoroborates include acetonitrile or acetone/diethyl ether mixtures.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the hot solvent.
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If insoluble impurities are present, filter the hot solution.
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Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath can further increase the yield.
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Collect the crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
-
Visual Guides
References
Technical Support Center: Reactions Involving Potassium (2-methylsulfonylphenyl)trifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (2-methylsulfonylphenyl)trifluoroborate in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of Suzuki-Miyaura reactions involving this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired biaryl sulfone product is a frequent challenge. The underlying causes can often be traced back to reagent stability, reaction conditions, or the work-up procedure itself.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess after the reaction. What is a standard work-up procedure to start with?
A1: A general work-up procedure for a Suzuki-Miyaura reaction involving this compound is as follows:
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Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of sodium chloride (brine). This will remove the majority of inorganic salts and water-soluble byproducts.
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Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purification: The crude product is typically purified by silica gel column chromatography.
Q2: I suspect protodeboronation is a major side reaction. How can I minimize it?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-deficient aryltrifluoroborates.[1][2][3] Here are some strategies to minimize it:
-
Use of a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water can be a proton source. Using anhydrous conditions with a non-aqueous base can be beneficial.
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Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.
Q3: I am observing a significant amount of homocoupling product from the trifluoroborate. What causes this and how can I prevent it?
A3: Homocoupling of the aryltrifluoroborate to form a biaryl sulfone is another common side reaction. It is often promoted by the presence of oxygen.[4]
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Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.
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Catalyst Choice: Some palladium precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species. Using a Pd(0) source directly, such as Pd(PPh₃)₄, might reduce homocoupling.
Q4: The purification of my biaryl sulfone product by column chromatography is proving difficult. What can I do?
A4: The polarity of biaryl sulfones can make them challenging to purify.
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Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is often effective.
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Alternative Sorbents: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.
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Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
Data Presentation
The choice of work-up conditions can significantly impact the yield and purity of the final product. The following table provides an illustrative comparison of different work-up strategies based on common observations in Suzuki-Miyaura reactions of aryl sulfones.
| Work-up Parameter | Condition A | Condition B | Expected Outcome |
| Aqueous Wash | 1 M HCl | Saturated NaHCO₃ | An acidic wash can help remove some basic impurities, while a basic wash is effective at removing unreacted boronic acid by converting it to its water-soluble salt. |
| Extraction Solvent | Ethyl Acetate | Dichloromethane | The choice of solvent can affect the efficiency of the extraction and the co-extraction of impurities. Ethyl acetate is a common choice with good solvating power for many biaryl compounds. |
| Purification Method | Silica Gel Chromatography | Recrystallization | Chromatography is versatile for a wide range of products, while recrystallization can provide highly pure material if the product is a solid and a suitable solvent is found. |
Experimental Protocols
Detailed Work-up and Purification Protocol
This protocol provides a detailed methodology for the work-up and purification of a typical Suzuki-Miyaura reaction product involving this compound.
-
Reaction Quenching and Solvent Removal:
-
After the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature.
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If the reaction was conducted in a volatile solvent (e.g., THF, dioxane), it can be partially removed under reduced pressure.
-
-
Liquid-Liquid Extraction:
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Dilute the residue with ethyl acetate (EtOAc, ~20 mL per mmol of limiting reagent).
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Transfer the solution to a separatory funnel.
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Wash the organic layer sequentially with:
-
Water (2 x 10 mL per mmol)
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Saturated aqueous NaHCO₃ solution (2 x 10 mL per mmol) to remove acidic byproducts and unreacted boronic acid.
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Saturated aqueous NaCl (brine) solution (1 x 10 mL per mmol) to aid in the separation of the layers.
-
-
Separate the organic layer.
-
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Drying and Concentration:
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Dry the organic layer over anhydrous MgSO₄.
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Filter the mixture through a pad of celite, washing the filter cake with a small amount of fresh EtOAc.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification by Column Chromatography:
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Load the solution onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 50% EtOAc).
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Collect the fractions containing the desired product (as determined by TLC analysis).
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biaryl sulfone.
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Signaling Pathways and Logical Relationships
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura reaction and the points where common side reactions, such as protodeboronation and homocoupling, can occur.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: Potassium (2-methylsulfonylphenyl)trifluoroborate vs. Boronic Acids
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science research. The choice of the organoboron reagent is critical to the success of this reaction. Traditionally, boronic acids have been the workhorses, but in recent years, potassium organotrifluoroborates have emerged as powerful alternatives. This guide provides a comprehensive comparison between potassium (2-methylsulfonylphenyl)trifluoroborate and its boronic acid counterpart, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal reagent for their synthetic endeavors.
Executive Summary: Stability as a Key Differentiator
The primary advantage of potassium organotrifluoroborates over boronic acids lies in their enhanced stability.[1][2] Boronic acids are known to be susceptible to various degradation pathways, including protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent reaction yields.[2][3] In contrast, the tetracoordinate nature of the boron atom in potassium trifluoroborates imparts remarkable stability towards air and moisture, allowing for prolonged storage and easier handling.[4][5] This inherent stability often translates to more reliable and reproducible Suzuki coupling reactions, particularly with challenging substrates.[1][6]
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
While direct, side-by-side comparative yield data under identical conditions can be limited in published literature, the available evidence strongly suggests that potassium trifluoroborates, including the (2-methylsulfonylphenyl) derivative, often provide superior or more consistent yields, especially for substrates prone to decomposition.[1][6][7]
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | (2-methylsulfonylphenyl)boronic acid |
| Stability | High; crystalline, air- and moisture-stable solid.[4][5] | Moderate to low; susceptible to protodeboronation and boroxine formation.[2][7] |
| Handling | Easy to handle and store long-term.[1][2] | Requires careful handling and storage, often under inert atmosphere or refrigerated.[7] |
| Stoichiometry | Well-defined and stable. | Can be complicated by the presence of boroxines.[3] |
| Reaction Yields | Often higher and more reproducible, especially with sensitive substrates.[1][6] | Can be variable and lower due to reagent degradation.[4][7] |
| Substrate Scope | Broad, including challenging heteroaryl and functionalized substrates.[1][7] | Can be limited by the instability of the corresponding boronic acid.[7] |
Experimental Protocols
General Procedure for the Synthesis of this compound from (2-methylsulfonylphenyl)boronic acid
This protocol describes the conversion of a boronic acid to its more stable potassium trifluoroborate salt.[3][8]
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Dissolve (2-methylsulfonylphenyl)boronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of this compound will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a potassium organotrifluoroborate or a boronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 eq), the organoboron reagent (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., RuPhos, 2-10 mol%).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or ethanol) and water.[9][10]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The stability of potassium trifluoroborates necessitates an in-situ hydrolysis step to generate the active boronic acid species for the catalytic cycle. This "slow release" mechanism can be advantageous in preventing the accumulation of the boronic acid, thereby minimizing side reactions.[11][12]
Caption: Comparative pathways for Suzuki coupling.
The diagram above illustrates the initial steps for both potassium trifluoroborates and boronic acids leading into the common Suzuki catalytic cycle. The trifluoroborate undergoes a slow, controlled hydrolysis to generate the active boronic acid, while the boronic acid is directly available but also susceptible to degradation.
Caption: General experimental workflow.
This workflow outlines the key stages, from the optional preparation of the trifluoroborate salt to the final purification of the coupled product, highlighting the points where either the trifluoroborate or the boronic acid can be introduced into the Suzuki coupling reaction.
Conclusion
For researchers engaged in complex molecule synthesis, this compound presents a compelling and often superior alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability simplifies handling and storage, and frequently leads to more consistent and higher yields. While boronic acids remain valuable reagents, the advantages offered by potassium trifluoroborates, particularly in the context of drug development where reproducibility and reliability are paramount, make them an invaluable tool in the modern synthetic chemist's arsenal. The initial investment in preparing the trifluoroborate salt from the boronic acid is often offset by the benefits of improved reaction performance and reagent longevity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Organotrifluoroborates and Other Organoboron Reagents in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical determinant of synthetic efficiency and success. In the realm of carbon-carbon bond formation, organoboron reagents have become indispensable tools, largely due to the widespread adoption of the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of potassium organotrifluoroborates with other commonly employed organoboron reagents, namely boronic acids and boronate esters, supported by experimental data and detailed methodologies.
Organotrifluoroborates have emerged as highly stable and versatile alternatives to traditional organoboron compounds.[1][2][3] As crystalline, free-flowing solids, they exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] While boronate esters offer improved stability compared to boronic acids, they can be susceptible to hydrolysis.[1] The enhanced stability of organotrifluoroborates simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions, often leading to more consistent and higher yields in cross-coupling reactions.[1]
Quantitative Performance Comparison
The choice of organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize representative data from various studies, illustrating the comparative performance of organotrifluoroborates, boronic acids, and boronate esters. It is important to note that reaction conditions are often optimized for each specific transformation and may not be directly comparable in all cases.[1]
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Aryl Halides with Different Phenylboron Reagents
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | n-BuOH / H₂O | 95 | [1] |
| 4-Bromoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 88 | [4] |
| 4-Bromoanisole | Phenylboronic acid pinacol ester | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 92 | [5] |
| 1-Bromo-4-nitrobenzene | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 98 | [6] |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 95 | [7] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 96 | [2] |
| 4-Chlorotoluene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene | 91 | [8] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 85 | [9] |
| 4-Chlorotoluene | Phenylboronic acid pinacol ester | NiCl₂(PCy₃)₂ / PCy₃ | K₃PO₄ | Toluene | 88 | [2] |
Table 2: Comparison of General Properties of Organoboron Reagents
| Property | Organotrifluoroborates | Boronic Acids | Boronate Esters (Pinacol) |
| Physical State | Crystalline solids | Often solids, can be amorphous | Crystalline solids |
| Stability to Air/Moisture | High | Moderate to low | High |
| Ease of Handling | Easy, free-flowing powders | Can be challenging, hydroscopic | Easy |
| Purification | Recrystallization | Can be difficult, chromatography | Chromatography |
| Stoichiometry | Well-defined | Can be complicated by boroxine formation | Well-defined |
| Reactivity in Suzuki Coupling | Generally high | High, but can be variable | Moderate to high |
| Toxicity | Low | Low | Low |
Experimental Protocols
To ensure a fair comparison of the performance of different organoboron reagents, it is crucial to employ a standardized experimental protocol. The following methodologies outline the preparation of a potassium organotrifluoroborate salt and a general procedure for a comparative Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common method for the conversion of a boronic acid to its corresponding organotrifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield potassium phenyltrifluoroborate.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed for a head-to-head comparison of an organotrifluoroborate and a boronic acid in the coupling with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Potassium phenyltrifluoroborate (1.2 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
Procedure:
-
Set up two identical reaction vessels, one for the organotrifluoroborate and one for the boronic acid.
-
In each vessel, combine the aryl bromide (1.0 eq), the corresponding organoboron reagent (1.2 eq), sodium carbonate (3.0 eq), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).
-
Evacuate and backfill each vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
To each vessel, add degassed n-butanol and water (in a 4:1 ratio).
-
Heat both reaction mixtures to 100 °C and stir.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel to obtain the desired cross-coupled product.
-
Compare the isolated yields and reaction times for both organoboron reagents.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki-Miyaura Coupling: Potassium (2-methylsulfonylphenyl)trifluoroborate vs. Boronic Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction, with potassium organotrifluoroborates and boronic esters being two of the most common classes of reagents. This guide provides an objective comparison of the performance of Potassium (2-methylsulfonylphenyl)trifluoroborate and boronic esters in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
Potassium organotrifluoroborates are renowned for their high stability, being crystalline solids that are generally unreactive to air and moisture. This stability simplifies handling and storage and allows for a broader tolerance of functional groups within the molecule. In contrast, boronic acids, the precursors to boronic esters, can be prone to decomposition, which can complicate stoichiometry in reactions. Boronic esters, while more stable than their corresponding acids, can still be susceptible to hydrolysis.
From a reactivity standpoint, boronic acids and their esters are often considered more reactive, which can lead to faster reaction times. However, the in-situ slow release of the corresponding boronic acid from the trifluoroborate salt under basic conditions is thought to minimize side reactions, such as homocoupling, potentially leading to higher and more consistent yields, especially with challenging substrates.
Yield Comparison: A Data-Driven Analysis
While a direct, side-by-side comparison of this compound with its corresponding boronic ester under identical conditions is not extensively documented in a single source, the following table compiles representative data from various studies. This data illustrates the yields achieved with both potassium aryltrifluoroborates and arylboronic esters in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that the reaction conditions are often optimized for each specific transformation and may not be directly comparable.
| Entry | Organoboron Reagent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | 3 mol % Pd(OAc)₂ / 6 mol % RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 2 | Phenylboronic acid pinacol ester | 4-Chlorobenzonitrile | 2 mol % Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | Potassium (E)-Styryltrifluoroborate | 4-Bromoanisole | 2 mol % PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 80 | 2 | 92 |
| 4 | (E)-Styrylboronic acid pinacol ester | 4-Bromoanisole | 1.5 mol % Pd₂(dba)₃ / 3 mol % SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 5 | Potassium Thiophen-2-yltrifluoroborate | 4-Bromoacetophenone | 3 mol % Pd(OAc)₂ / 6 mol % RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 12 | 98 |
| 6 | Thiophen-2-ylboronic acid pinacol ester | 4-Bromoacetophenone | 2 mol % Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 12 | 90 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura reactions using potassium aryltrifluoroborates and boronic esters.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides
This protocol is adapted from a procedure optimized for the coupling of various potassium heteroaryltrifluoroborates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, potassium aryltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The toluene/water solvent mixture is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Arylboronic Pinacol Esters with Aryl Halides
This protocol is a general method for the coupling of arylboronic esters.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic pinacol ester (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
(2-Biphenyl)di-tert-butylphosphine (JohnPhos) (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, a reaction tube is charged with the aryl halide, arylboronic pinacol ester, Pd₂(dba)₃, JohnPhos, and K₃PO₄.
-
The tube is sealed, removed from the glovebox, and 1,4-dioxane is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 18-24 hours.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired product.
Mechanistic Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of organoboron reagent can influence the efficiency of the transmetalation step.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both potassium aryltrifluoroborates and boronic esters are highly effective reagents in Suzuki-Miyaura cross-coupling reactions. This compound, with its electron-withdrawing substituent, benefits from the inherent stability of the trifluoroborate functionality, making it an excellent choice for complex syntheses where reagent stability is paramount. Boronic esters, on the other hand, may offer faster reaction rates in some cases. The optimal choice of reagent will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. The provided data and protocols serve as a valuable resource for researchers in navigating these choices and optimizing their Suzuki-Miyaura coupling reactions.
References
"stability comparison between aryltrifluoroborates and alkyltrifluoroborates"
For researchers and professionals in drug development and organic synthesis, the stability of organoboron reagents is a critical parameter influencing their storage, handling, and reactivity. Potassium organotrifluoroborates (R-BF₃K) have emerged as highly valued alternatives to boronic acids and esters due to their general stability.[1][2] While both aryl- and alkyltrifluoroborates are lauded as bench-stable, crystalline solids, a closer examination of their performance under various conditions reveals significant differences, particularly in their resistance to hydrolysis. This guide provides an objective comparison of their stability, supported by experimental data, to inform reagent selection and reaction design.
General Stability: Air, Moisture, and Heat
Both aryl- and alkyltrifluoroborates exhibit exceptional stability towards air and moisture, a stark contrast to many other organoboron compounds like alkylboronic acids, which are often susceptible to decomposition.[3][4] This allows for long-term storage at room temperature without the need for an inert atmosphere.[2][5]
Thermally, both classes of compounds are highly robust. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C, underscoring their high thermal tolerance. This shared characteristic makes them suitable for reactions requiring elevated temperatures.
Comparative Hydrolytic Stability
The most significant divergence in stability between aryl- and alkyltrifluoroborates lies in their susceptibility to hydrolysis, the process by which they convert to the corresponding boronic acid (RB(OH)₂). This conversion is essential for their participation in cross-coupling reactions but can be a liability during storage or purification if it occurs prematurely.[6]
Aryltrifluoroborates are generally characterized by high hydrolytic stability, particularly at neutral or near-neutral pH.[3] Their rate of hydrolysis is heavily influenced by the electronic properties of the aryl substituent. Electron-poor aryltrifluoroborates, such as those bearing nitro or cyano groups, are exceptionally slow to hydrolyze.[6] Conversely, electron-rich systems hydrolyze more readily.[7][8] Under the basic conditions typical of Suzuki-Miyaura coupling, the hydrolysis of aryltrifluoroborates is often slow and controlled, which can be advantageous in minimizing side reactions.[6][9]
Alkyltrifluoroborates , on the other hand, tend to be more prone to hydrolysis under neutral conditions. Experimental data shows that while aryltrifluoroborates remain largely intact, potassium butyltrifluoroborate can undergo 30-50% hydrolysis to its boronic acid within 24 hours at pH 7.0.[3] The subsequent boronic acids formed from alkyltrifluoroborates are also often less stable than their aryl counterparts, readily decomposing if not used promptly.[8]
Quantitative Hydrolysis Data
The following table summarizes experimental data on the time required for complete hydrolysis of various organotrifluoroborates, demonstrating the general trends in their stability.
| Class | Substrate (R-BF₃K) | R-Group Structure | Time for Complete Hydrolysis (hours) | Reference |
| Alkyl | Potassium n-Butyltrifluoroborate | n-C₄H₉ | 1 | [8] |
| Alkenyl | Potassium (E)-Styryltrifluoroborate | C₆H₅CH=CH | 1 | [8] |
| Aryl (Electron-Rich) | Potassium 4-Methoxyphenyltrifluoroborate | 4-MeO-C₆H₄ | 1 | [7][8] |
| Aryl (Electron-Neutral) | Potassium Phenyltrifluoroborate | C₆H₅ | 3 | [7] |
| Aryl (Electron-Poor) | Potassium 4-Nitrophenyltrifluoroborate | 4-NO₂-C₆H₄ | 24 | [8] |
| Aryl (Electron-Poor) | Potassium 4-Cyanophenyltrifluoroborate | 4-CN-C₆H₄ | 24 | [8] |
| Heteroaryl | Potassium Thiophene-3-yltrifluoroborate | 3-Thienyl | 24 | [8] |
Conditions: 1 equivalent of silica gel in H₂O at room temperature.[7][8]
The data clearly illustrates that simple alkyl- and alkenyltrifluoroborates hydrolyze as rapidly as electron-rich aryltrifluoroborates. In contrast, aryltrifluoroborates with electron-withdrawing groups exhibit significantly enhanced stability, requiring a full day for complete conversion under these conditions.
Factors Influencing Stability and Decomposition
The stability of an organotrifluoroborate is not intrinsic but is governed by a combination of electronic, steric, and environmental factors. The primary pathway for decomposition is the stepwise hydrolysis to the boronic acid, which is the active species in many catalytic cycles.
Caption: General hydrolysis pathway of potassium organotrifluoroborates.
Key factors influencing the rate of this hydrolysis include:
-
Electronic Effects : Electron-donating groups on the organic moiety (R) stabilize the transient difluoroborane intermediate (R-BF₂), accelerating hydrolysis.[7] Conversely, electron-withdrawing groups destabilize this intermediate, slowing hydrolysis.
-
Solvent and pH : Hydrolysis is significantly faster in protic solvents like water and is generally promoted under basic conditions.[6]
-
Additives : Lewis acids can lead to decomposition. Conversely, fluorophiles like silica gel can accelerate hydrolysis by sequestering fluoride ions, driving the equilibrium toward the boronic acid.[7][8]
Caption: Factors influencing organotrifluoroborate stability.
Experimental Protocols
Method for Assessing Hydrolytic Stability
This protocol provides a general method for comparing the hydrolytic stability of different organotrifluoroborates by monitoring their conversion to boronic acids.
Materials:
-
Potassium organotrifluoroborate (aryl or alkyl)
-
Deionized Water (or buffer of desired pH)
-
Silica Gel (optional, as a hydrolysis accelerant)
-
NMR tubes, pipettes, vials
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
-
NMR Spectrometer equipped with a Boron-11 probe
Procedure:
-
Preparation: In a vial, prepare a solution of the potassium organotrifluoroborate in water at a known concentration (e.g., 0.33 M).[8] If desired, add a measured equivalent of silica gel.
-
Reaction: Stir the mixture at room temperature.
-
Sampling: At predetermined time intervals (e.g., 1, 3, 6, 24 hours), withdraw a small aliquot of the reaction mixture.
-
NMR Analysis: Dilute the aliquot with a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹¹B NMR spectrum for each sample. The organotrifluoroborate signal typically appears as a quartet around δ 2-4 ppm, while the resulting boronic acid appears as a broader singlet at a downfield chemical shift (e.g., δ 20-30 ppm).[10][11]
-
Quantification: Determine the relative stability by integrating the signals corresponding to the starting trifluoroborate and the product boronic acid to calculate the percentage of hydrolysis over time.
Caption: Experimental workflow for hydrolytic stability assay.
Conclusion
-
Aryltrifluoroborates are the reagents of choice when high hydrolytic stability is paramount. Their resistance to premature decomposition, especially for electron-poor variants, allows for their use in multi-step sequences and under a broader range of conditions.
-
Alkyltrifluoroborates are also highly useful but require more careful consideration of their hydrolytic lability. While stable as solids, they are more prone to hydrolysis in solution, a factor that must be managed in reaction setup and purification.
For the drug development professional and research scientist, understanding these nuances is key to leveraging the full potential of organotrifluoroborate chemistry, ensuring both the longevity of the reagents and the success of the synthetic endeavor.
References
- 1. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Purity of Synthesized Potassium (2-methylsulfonylphenyl)trifluoroborate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of Potassium (2-methylsulfonylphenyl)trifluoroborate, a versatile reagent in modern organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate techniques for quality control.
This compound is an air- and moisture-stable organoboron compound that serves as a valuable coupling partner in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability offers significant advantages over the corresponding boronic acids. However, like any synthesized compound, it is susceptible to impurities that may arise from starting materials, side reactions, or degradation. This guide outlines the primary analytical techniques for assessing the purity of this reagent, ensuring its suitability for downstream applications where high purity is paramount.
Comparative Analysis of Purity Validation Methods
The purity of this compound can be effectively determined using a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the compound's identity and the presence of potential impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||||
| ¹H NMR | Measures the magnetic environments of hydrogen nuclei. | Provides information on the structure of the organic portion of the molecule and can detect proton-containing impurities. | High resolution, quantitative, non-destructive. | May not detect non-proton-containing impurities. |
| ¹³C NMR | Measures the magnetic environments of carbon nuclei. | Confirms the carbon skeleton of the molecule. | Provides detailed structural information. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ¹⁹F NMR | Measures the magnetic environments of fluorine nuclei. | Confirms the presence and environment of the trifluoroborate group. Sensitive to changes in the boron coordination sphere. | High sensitivity, provides a distinct signal for the trifluoroborate moiety. | Less common technique requiring specific hardware. |
| ¹¹B NMR | Measures the magnetic environment of the boron nucleus. | Directly probes the boron center, confirming the trifluoroborate structure and detecting other boron-containing species.[1][2] | Highly specific for boron-containing compounds. | Quadrupolar nucleus can lead to broad signals.[1] |
| High-Performance Liquid Chromatography (HPLC) | ||||
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Quantifies the purity of the main compound and detects UV-active impurities. | High sensitivity, quantitative, widely available. | Requires that impurities have a UV chromophore for detection.[3] |
| Mass Spectrometry (MS) | ||||
| LC-MS | Couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. | Provides molecular weight information for the main compound and impurities, aiding in their identification. | High sensitivity and specificity, allows for impurity identification. | Can be more complex to operate and maintain than HPLC-UV. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Instrumentation and Parameters:
-
¹H NMR:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
-
¹⁹F NMR:
-
Spectrometer: 376 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Reference: External CF₃COOH
-
-
¹¹B NMR:
-
Spectrometer: 128 MHz or higher
-
Pulse Sequence: A modified pulse sequence may be needed for better resolution.[1]
-
Reference: External BF₃·OEt₂
-
Expected Spectral Data (based on typical ranges for aryltrifluoroborates):
-
¹H NMR (DMSO-d₆): Aromatic protons (δ 7.0-8.0 ppm), methyl protons of the sulfonyl group (δ ~3.2 ppm).
-
¹³C NMR (DMSO-d₆): Aromatic carbons (δ 120-150 ppm), methyl carbon (δ ~45 ppm). The carbon attached to boron may show a broad signal.[2]
-
¹⁹F NMR (DMSO-d₆): A sharp singlet or a quartet (due to coupling with ¹¹B) in the range of -135 to -145 ppm.[1][2]
-
¹¹B NMR (DMSO-d₆): A singlet or a 1:3:3:1 quartet (due to coupling with ¹⁹F) in the range of δ 3-6 ppm.[1][2]
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength maximum determined by UV-Vis spectrophotometry.
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation and Conditions:
-
LC System: As described for HPLC-UV.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Negative ion mode is typically suitable for detecting the trifluoroborate anion.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential impurities (e.g., m/z 100-500).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Experimental workflow for purity validation.
Caption: Logical relationship between techniques and data.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
"cost-benefit analysis of using Potassium (2-methylsulfonylphenyl)trifluoroborate in synthesis"
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and practicality. In the realm of cross-coupling reactions, particularly the versatile Suzuki-Miyaura reaction, organoboron reagents are indispensable. This guide provides a comprehensive cost-benefit analysis of Potassium (2-methylsulfonylphenyl)trifluoroborate, comparing its performance and economic viability against its traditional boronic acid counterpart, (2-methylsulfonylphenyl)boronic acid.
Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids, offering enhanced stability and ease of handling.[1] Unlike boronic acids, which can be prone to decomposition via protodeboronation, especially in the case of heteroaromatic substrates, trifluoroborate salts are generally bench-stable crystalline solids with a longer shelf-life.[1] This inherent stability can lead to more consistent and reproducible results in cross-coupling reactions.
Cost Analysis: A Tale of Two Borons
A direct cost comparison reveals a significant price difference between the two reagents. (2-methylsulfonylphenyl)boronic acid is readily available from multiple suppliers, with prices typically ranging from $50 to $100 per gram for research quantities. In contrast, this compound is less commonly stocked and is offered by a more limited number of vendors, often at a higher price point, requiring inquiry for organizational pricing.
However, the initial purchase price does not tell the whole story. The cost-effectiveness of a reagent also depends on the efficiency of its synthesis and its performance in subsequent reactions.
Table 1: Cost Comparison of Starting Materials
| Compound | Typical Price (per gram) | Commercial Availability |
| (2-methylsulfonylphenyl)boronic acid | $50 - $100 | High |
| This compound | Inquiry required | Limited |
For laboratories with the capability, the synthesis of this compound from the corresponding boronic acid is a straightforward and high-yielding process. This can significantly reduce the cost of using the trifluoroborate salt, making it a more economically viable option in the long run.
Performance in Suzuki-Miyaura Cross-Coupling: A Balancing Act
The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The performance of each reagent can be evaluated based on reaction yield, reaction time, and catalyst loading.
While specific comparative data for the (2-methylsulfonylphenyl) moiety is limited in publicly available literature, general trends for ortho-substituted and electron-withdrawing group-containing arylboron reagents can be informative. The ortho-position of the methylsulfonyl group can introduce steric hindrance, potentially impacting reaction efficiency.
Table 2: Hypothetical Performance Comparison in a Suzuki-Miyaura Reaction
| Parameter | (2-methylsulfonylphenyl)boronic acid | This compound |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Handling | Prone to dehydration/decomposition | Air and moisture stable |
| Stoichiometry | Often requires excess | Can be used in near-stoichiometric amounts |
The key advantage of the trifluoroborate salt lies in its stability, which can translate to more reliable and reproducible yields, particularly in complex syntheses or when used in automated high-throughput screening. The ability to use near-stoichiometric amounts of the trifluoroborate salt, due to its lower propensity for decomposition, can also offset its higher initial cost.
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of (2-methylsulfonylphenyl)boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
(2-methylsulfonylphenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
To a stirred solution of (2-methylsulfonylphenyl)boronic acid (1.0 equiv) in methanol (2.0 M) in a round-bottom flask, add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash with acetone.
-
Wash the collected solid with diethyl ether.
-
Dry the solid under high vacuum to afford this compound as a white crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with either (2-methylsulfonylphenyl)boronic acid or this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
(2-methylsulfonylphenyl)boronic acid OR this compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a Schlenk tube, add the aryl halide, the boronic acid or trifluoroborate salt, the palladium catalyst, the ligand (if necessary), and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the tube via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow
The choice between a boronic acid and a trifluoroborate salt can be visualized as a decision point in the synthetic workflow, with implications for reagent stability and handling.
The Suzuki-Miyaura catalytic cycle is a fundamental process in which both boronic acids and trifluoroborates participate, albeit with slight differences in the activation step.
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and (2-methylsulfonylphenyl)boronic acid is not merely a matter of upfront cost. While the boronic acid is more readily available and initially cheaper, the trifluoroborate salt offers significant advantages in terms of stability, handling, and potentially, reproducibility.
For routine, small-scale syntheses where reagent cost is the primary driver, the boronic acid may be the preferred choice. However, for complex, multi-step syntheses, high-throughput screening applications, and situations where reproducibility is paramount, the superior stability and handling properties of the trifluoroborate salt can justify its higher initial cost, especially if synthesized in-house. Ultimately, the decision rests on a careful consideration of the specific needs of the project, available resources, and the desired level of experimental robustness.
References
"spectroscopic comparison of Potassium (2-methylsulfonylphenyl)trifluoroborate and its boronic acid precursor"
For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding trifluoroborate salt can be pivotal. While boronic acids are foundational in cross-coupling reactions, their trifluoroborate counterparts often offer enhanced stability and handling properties. This guide provides a detailed spectroscopic comparison of Potassium (2-methylsulfonylphenyl)trifluoroborate and its precursor, 2-(methylsulfonyl)phenylboronic acid, supported by experimental data and protocols.
This comparative analysis delves into the key spectroscopic differences between these two important chemical entities. The conversion from a boronic acid to a potassium trifluoroborate salt introduces significant changes in the molecule's electronic environment and structure, which are readily observable through various spectroscopic techniques. Understanding these differences is crucial for reaction monitoring, quality control, and characterization of these compounds in synthetic and medicinal chemistry applications.
At a Glance: Key Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for both compounds. While experimental data for 2-(methylsulfonyl)phenylboronic acid is partially available, the data for this compound is largely predicted based on extensive studies of analogous potassium aryltrifluoroborates.
Table 1: General Properties
| Property | 2-(methylsulfonyl)phenylboronic acid | This compound |
| Molecular Formula | C₇H₉BO₄S | C₇H₇BF₃KO₂S |
| Molecular Weight | 200.02 g/mol [1] | 256.10 g/mol |
| Appearance | White to off-white solid[1][2] | Expected to be a crystalline solid |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | 2-(methylsulfonyl)phenylboronic acid | This compound (Predicted) |
| ¹H NMR | Aromatic protons (approx. 7.5-8.2 ppm), Methyl protons (approx. 3.2 ppm), B(OH)₂ protons (broad singlet, variable) | Aromatic protons expected to show slight upfield shift compared to the boronic acid. Methyl protons expected to be in a similar region. |
| ¹³C NMR | Aromatic carbons (approx. 125-145 ppm), Methyl carbon (approx. 43 ppm). The carbon attached to boron (C-B) is often broad and difficult to observe. | Aromatic carbons expected to show slight shifts. The C-B signal is expected to be a broad quartet due to coupling with ¹¹B and ¹⁹F. |
| ¹¹B NMR | A broad singlet is expected in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid. | A sharp quartet is expected in the range of 3-6 ppm due to the coupling with the three fluorine atoms (J-coupling of approx. 40-50 Hz). |
| ¹⁹F NMR | Not applicable. | A broad singlet or a quartet is expected in the range of -130 to -150 ppm, characteristic of a trifluoroborate anion. |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | 2-(methylsulfonyl)phenylboronic acid | This compound (Predicted) |
| IR Spectroscopy | Strong O-H stretching (approx. 3200-3600 cm⁻¹), B-O stretching (approx. 1350 cm⁻¹), S=O stretching (approx. 1300 and 1150 cm⁻¹). | Absence of strong O-H stretching. Strong B-F stretching bands expected around 1050-1100 cm⁻¹. S=O stretching bands will be present. |
| Mass Spectrometry | [M-H]⁻ at m/z 199.02 or [M+Na]⁺ at m/z 223.02.[3] | Negative ion mode: [M]⁻ at m/z 217.02. Positive ion mode: [M+K]⁺ at m/z 295.08. |
From Precursor to Product: The Synthetic Pathway
The synthesis of potassium aryltrifluoroborates from their corresponding boronic acids is a well-established and straightforward process. The reaction involves the treatment of the arylboronic acid with potassium hydrogen difluoride (KHF₂).
Caption: Synthesis of this compound.
Under the Lens: Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the comparison of these compounds. These protocols are based on established methods for the analysis of organoboron compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive NMR analysis is essential for the structural elucidation of both the boronic acid and its trifluoroborate salt.
References
Palladium Catalysts in Suzuki-Miyaura Coupling: A Performance Comparison with Potassium (2-methylsulfonylphenyl)trifluoroborate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst and reaction conditions is paramount to the success of this transformation, particularly when employing organotrifluoroborate salts as coupling partners. This guide provides a comparative overview of the performance of various palladium catalyst systems in the coupling of potassium aryltrifluoroborates, with a focus on substrates analogous to Potassium (2-methylsulfonylphenyl)trifluoroborate.
Potassium organotrifluoroborate salts have emerged as advantageous alternatives to traditional boronic acids due to their enhanced stability, ease of handling, and often improved reactivity.[1][2] The performance of different palladium catalysts in the Suzuki-Miyaura coupling of these salts is highly dependent on the nature of the ligand, the palladium precursor, the base, and the solvent system employed. Below, we summarize key experimental data from the literature to guide researchers in selecting the optimal catalytic system.
Comparative Performance of Palladium Catalyst Systems
The following table summarizes the performance of several common palladium catalyst systems in the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various coupling partners. The data is compiled from multiple studies to provide a broad comparison of reaction yields under different conditions.
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CM-phos | Aryl Mesylates | K₃PO₄ | tert-Butanol | 100 | 12-24 | 70-95 | [1] |
| Pd(OAc)₂ / RuPhos | Aryl Chlorides | K₂CO₃ | Toluene/H₂O (4:1) | 80-85 | 22-24 | 70-98 | [3][4][5] |
| PdCl₂(dppf)·CH₂Cl₂ | Aryl/Heteroaryl Halides | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 75-95 | [6][7] |
| PdCl₂ / PPh₃ | Aryl/Heteroaryl Electrophiles | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 12 | 60-85 | [8][9] |
| Pd(PPh₃)₄ | Alkenyl Bromides | Cs₂CO₃ | Toluene/H₂O | 80 | 1-3 | 80-98 | [10] |
Note: The yields reported are for a range of substrates and may not be directly transferable to this compound without specific optimization. However, this table provides a strong starting point for catalyst selection. The Pd(OAc)₂/RuPhos system, for instance, has demonstrated broad applicability and high efficiency for coupling with challenging aryl chlorides.[3][4][5] For couplings involving aryl mesylates, the Pd(OAc)₂/CM-phos system is a notable option.[1]
Experimental Protocols
Below are detailed representative experimental protocols for two of the highly effective catalyst systems identified.
Protocol 1: General Procedure using Pd(OAc)₂/RuPhos
This protocol is adapted from studies demonstrating the effective coupling of potassium trifluoroborates with aryl chlorides.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture, 0.25 M)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), and K₂CO₃ (3.0 equiv).
-
The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add this compound (1.0 equiv) and the aryl chloride (1.0 equiv).
-
Add the toluene/water (10:1) solvent mixture via syringe.
-
The reaction mixture is then heated to 80 °C and stirred for 24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure using PdCl₂(dppf)·CH₂Cl₂
This protocol is based on the coupling of potassium alkenyltrifluoroborates with aryl halides and is a robust system for various Suzuki-Miyaura reactions.[6][7]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
tert-Butylamine (t-BuNH₂) (3.0 equiv)
-
Isopropanol/Water (i-PrOH/H₂O)
Procedure:
-
In a reaction tube, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Add the isopropanol/water solvent mixture followed by tert-butylamine (3.0 equiv).
-
The reaction tube is sealed and heated to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the final product.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
A Comparative Guide to Boronic Acid Derivatives in Suzuki-Miyaura Cross-Coupling: Spotlight on Potassium (2-methylsulfonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. The choice of the boron reagent is critical to the success of this reaction, influencing stability, reactivity, and, most importantly, functional group tolerance. This guide provides an objective comparison of Potassium (2-methylsulfonylphenyl)trifluoroborate and other common boronic acid derivatives, supported by experimental data from the literature.
Executive Summary
Potassium organotrifluoroborates, such as this compound, have emerged as highly stable and versatile alternatives to traditional boronic acids and their esters.[1] They offer the significant advantages of being air- and moisture-stable crystalline solids, which simplifies handling and storage.[2] This enhanced stability often translates to a broader tolerance of sensitive functional groups within the coupling partners, a crucial aspect in the synthesis of complex molecules in drug discovery and development.
In contrast, boronic acids, while widely used, are prone to decomposition pathways such as protodeboronation and trimerization to boroxines, particularly for electron-deficient or heteroaromatic substrates.[3] MIDA (N-methyliminodiacetic acid) boronates represent another class of highly stable, crystalline, and chromatography-compatible boronic acid surrogates.[4][5][6][7][8] However, their utility can be limited by the need for specific, sometimes harsh, conditions for the final deprotection step to release the active boronic acid.
This guide will delve into a comparative analysis of these key boronic acid derivatives, focusing on their functional group tolerance in the context of the Suzuki-Miyaura reaction.
Comparative Data on Functional Group Tolerance
The following tables summarize the compatibility of various functional groups with different classes of boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions, based on data reported in the chemical literature. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented here is intended to be illustrative of general trends.
Table 1: Functional Group Tolerance of Potassium Aryltrifluoroborates
This compound is expected to exhibit similar functional group tolerance to other aryltrifluoroborates.
| Functional Group | Tolerance | Reported Yields | Citation(s) |
| Ketone | High | Good to Excellent | [9][10] |
| Aldehyde | High | Good to Excellent | [9][10] |
| Ester | High | Good to Excellent | [9][10] |
| Nitrile | High | Good to Excellent | [9][10] |
| Nitro | High | Good to Excellent | [10] |
| Amide | High | Good | [11] |
| Ether | High | Good to Excellent | [9] |
| Halogens (Cl, Br) | High | Good to Excellent | [12] |
| Heterocycles | Moderate to High | Good | [3] |
| Free Amines | Moderate | Catalyst/Base dependent | [13] |
| Free Alcohols | Moderate | Catalyst/Base dependent | [13] |
Table 2: Functional Group Tolerance of Boronic Acids
| Functional Group | Tolerance | Reported Yields | Citation(s) |
| Ketone | High | Good to Excellent | [14] |
| Aldehyde | Moderate to High | Variable, can be sensitive | |
| Ester | High | Good to Excellent | |
| Nitrile | High | Good to Excellent | |
| Nitro | Moderate | Can be reduced | [15] |
| Amide | High | Good | |
| Ether | High | Good to Excellent | |
| Halogens (Cl, Br) | High | Good to Excellent | |
| Heterocycles | Low to Moderate | Prone to protodeboronation | [3] |
| Free Amines | Low to Moderate | Can inhibit catalyst | |
| Free Alcohols | Low to Moderate | Can inhibit catalyst |
Table 3: Functional Group Tolerance of MIDA Boronates
MIDA boronates are stable to a wide range of reagents before the coupling reaction. The tolerance during the Suzuki-Miyaura coupling depends on the deprotection conditions.
| Functional Group | Tolerance (of MIDA boronate) | Notes | Citation(s) |
| Ketone | Excellent | Stable to various synthetic steps | [4][6] |
| Aldehyde | Excellent | Stable to various synthetic steps | [4][6] |
| Ester | Excellent | Stable to various synthetic steps | [4][6] |
| Nitrile | Excellent | Stable to various synthetic steps | [4][6] |
| Nitro | Excellent | Stable to various synthetic steps | [4][6] |
| Amide | Excellent | Stable to various synthetic steps | [4][6] |
| Ether | Excellent | Stable to various synthetic steps | [4][6] |
| Halogens (Cl, Br) | Excellent | Stable to various synthetic steps | [4][6] |
| Heterocycles | Excellent | Stable to various synthetic steps | [5] |
| Free Amines | Excellent | Stable to various synthetic steps | [8] |
| Free Alcohols | Excellent | Stable to various synthetic steps | [8] |
| Strong Nucleophiles | Low | Incompatible (e.g., LiAlH4, Grignards) | [4] |
| Strong Aqueous Base | Low | Used for deprotection | [4][8] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate.
General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
This protocol is adapted from a literature procedure for the coupling of primary alkyltrifluoroborates with aryl chlorides and is expected to be applicable to aryltrifluoroborates like this compound.[9]
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃; 3.0 equiv)
-
Toluene
-
Water (10:1 toluene/H₂O)
Procedure:
-
To a reaction vessel, add this compound, the aryl chloride, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Degassed toluene and water (10:1 ratio, to make a 0.25 M solution with respect to the limiting reagent) are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its class of aryltrifluoroborates offer a robust and user-friendly platform for Suzuki-Miyaura cross-coupling reactions. Their superior stability and broad functional group tolerance make them particularly attractive for complex molecule synthesis where the preservation of sensitive functionalities is paramount. While boronic acids remain a staple in organic synthesis, their inherent instability necessitates careful handling and reaction optimization. MIDA boronates provide a powerful alternative for multi-step synthesis due to their exceptional stability, though the deprotection step adds a consideration to the synthetic design. The choice of the optimal boron reagent will ultimately depend on the specific synthetic challenge, including the nature of the coupling partners, the desired scale, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Potassium (2-methylsulfonylphenyl)trifluoroborate. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and environmental compliance.
This compound, like other organotrifluoroborate salts, is a valuable reagent in modern organic synthesis. While generally stable, proper handling and disposal are crucial to mitigate potential hazards. These compounds are known to cause skin and eye irritation or burns, and their disposal must be managed in accordance with local, state, and federal regulations.[1][2][3][4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Potassium organotrifluoroborates are crystalline solids that are generally stable in air and moisture but can hydrolyze to form the corresponding boronic acids.[6] Inhalation of dust and contact with skin and eyes should be avoided.[1][6]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US)).[1][6] |
| Hand Protection | Chemical-resistant gloves (inspect before use).[1][6] |
| Body Protection | A lab coat or other protective clothing.[6] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] |
Step-by-Step Disposal Protocol
This protocol provides a general guideline for the disposal of small quantities of this compound typically used in a laboratory setting.
-
Collection and Storage of Waste:
-
Spill Management:
-
Disposal Route:
-
Do not dispose of this compound down the drain. Boron-containing compounds are often on "Red Lists" of chemicals that should not be released into the sanitary sewer system.[7]
-
The primary disposal method is through an approved chemical waste disposal service. All waste materials should be disposed of in accordance with appropriate local, state, and federal laws and regulations.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup of the chemical waste.
-
Experimental Workflow for Disposal
References
Personal protective equipment for handling Potassium (2-methylsulfonylphenyl)trifluoroborate
Essential Safety Protocols for Handling Potassium (2-methylsulfonylphenyl)trifluoroborate
For Immediate Implementation by Laboratory Personnel
Hazard Identification
Potassium trifluoroborate salts are generally classified as causing skin irritation and serious eye irritation.[1][2] Handling the solid, powdered form of these compounds poses a risk of airborne dust generation, which can lead to respiratory irritation if inhaled.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory hazards should be conducted to ensure the appropriate level of protection.[4][5] The minimum required PPE for handling this compound includes:
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must be worn at all times when handling the chemical.[1] A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard, such as when handling large quantities or solutions.[2][4][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Inspect gloves for any signs of degradation or puncture before each use.[1] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[7] |
| Laboratory coat. | Should be fully buttoned to protect skin and personal clothing from potential splashes and spills.[1][8] | |
| Respiratory Protection | N95 respirator or higher-rated dust respirator. | Required when handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent the inhalation of dust.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for minimizing exposure and ensuring safe handling of this compound.
-
Preparation and Engineering Controls :
-
All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood to control dust.[1][9]
-
Ensure that a safety shower and eyewash station are easily accessible and unobstructed.[10]
-
Prepare all necessary equipment, such as spatulas and glassware, within the fume hood before handling the chemical.[1]
-
-
Handling and Transfer :
-
Post-Handling and Decontamination :
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Remove PPE in the correct sequence to avoid cross-contamination (gloves first, then eye protection, followed by the lab coat).[1]
-
Disposal Plan
Waste containing this compound should be collected in a clearly labeled, dedicated hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.[9] For disposal, the trifluoroborate salt can be hydrolyzed and neutralized. In a well-ventilated fume hood, slowly dissolve the waste material in water. While stirring, gradually add a mild base like sodium bicarbonate until the solution reaches a neutral pH (pH 7).[9] This process converts the trifluoroborate to a more environmentally benign borate species.[9] Always consult with your institution's environmental health and safety (EHS) office to ensure compliance with local regulations for the final disposal of the neutralized solution.[9]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
